Nifuraldezone-15N3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C7H6N4O5 |
|---|---|
分子量 |
229.13 g/mol |
IUPAC名 |
N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C7H6N4O5/c8-6(12)7(13)10-9-3-4-1-2-5(16-4)11(14)15/h1-3H,(H2,8,12)(H,10,13)/b9-3+/i8+1,9+1,10+1 |
InChIキー |
AJSKOLZKIUMPPG-HWXMOMAYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Nifuraldezone-15N3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuraldezone-15N3 is the isotopically labeled form of Nifuraldezone, a synthetic nitrofuran antibiotic. Due to concerns over the genotoxic and carcinogenic potential of nitrofuran drug residues in the food chain, their use in food-producing animals has been banned in many jurisdictions. This has necessitated the development of highly sensitive analytical methods to monitor for their illegal use. This compound serves as a critical internal standard in such analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, to ensure accurate quantification of Nifuraldezone residues in various matrices such as food products and environmental samples. Its use helps to compensate for variations in sample preparation and instrument response, leading to more reliable and defensible results.
Chemical and Physical Properties
The key chemical and physical properties of Nifuraldezone and its isotopically labeled form, this compound, are summarized in the table below. It is important to note that while this compound is specifically designed for use as an internal standard, its physical and chemical behavior is nearly identical to the unlabeled parent compound, with the primary difference being its molecular weight due to the incorporation of three 15N isotopes.
| Property | Nifuraldezone | This compound |
| CAS Number | 3270-71-1[1][2][3] | Not Available |
| Molecular Formula | C7H6N4O5[1][2][3] | C7H6N(15N3)O5[4] |
| Molecular Weight | 226.15 g/mol [1][2][3] | 229.13 g/mol [4] |
| Appearance | Yellow crystalline powder[1] | Solid powder[3] |
| Melting Point | 270°C (decomposes)[1] | Not Available |
| Solubility | Soluble in DMSO[3] | Not Available |
| Synonyms | 5-nitro-2-furaldehyde semioxamazone, Furamazone[1][2] | Not Available |
Mechanism of Action and Genotoxicity of Nitrofurans
Nifuraldezone, like other nitrofurans, is believed to exert its antibacterial effects through the reduction of its nitro group by bacterial nitroreductases to form reactive intermediates. These intermediates can then damage bacterial DNA and other macromolecules, leading to cell death. However, this same reactive nature is responsible for the genotoxic and carcinogenic effects observed in mammals. The metabolic activation of nitrofurans can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal damage.
The following diagram illustrates a generalized pathway for the genotoxic action of nitrofurans.
References
- 1. Mode of action-based risk assessment of genotoxic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
Nifuraldezone-15N3 chemical properties
This technical guide provides a comprehensive overview of the chemical properties of Nifuraldezone-15N3, an isotopically labeled version of the nitrofuran antibiotic, Nifuraldezone. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for analytical and research purposes.
Core Chemical Properties
This compound is a stable isotope-labeled form of Nifuraldezone, where three nitrogen atoms in the molecule have been replaced with the heavy isotope, Nitrogen-15 (¹⁵N). This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for accurate detection and quantification of Nifuraldezone in various matrices.
General Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Nitro-2-furaldehyde semioxamazone-15N3, Furamazone-15N3 |
| Intended Use | Internal standard for analytical applications |
Physical and Chemical Data
The physical and chemical properties of this compound are primarily based on the data available for its non-labeled counterpart, Nifuraldezone, with adjustments for the isotopic labeling where applicable.
| Property | Nifuraldezone | This compound | Source |
| Molecular Formula | C₇H₆N₄O₅ | C₇H₆N¹⁵N₃O₅ | [1] |
| Molecular Weight | 226.15 g/mol | 229.13 g/mol | [1][2][3][4] |
| Exact Mass | 226.0338 Da | 229.0250 Da (Calculated) | [2][4] |
| Appearance | Yellow crystalline powder, Solid powder | Not specified (expected to be similar) | [3][4] |
| Melting Point | 270°C (decomposes) | Not specified (expected to be similar) | [3] |
| Solubility | Soluble in DMSO | Not specified (expected to be similar) | [4] |
| Storage Condition | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | Not specified (expected to be similar) | [4] |
Structural Information
| Identifier | Value | Source |
| CAS Number | 3270-71-1 (for Nifuraldezone) | Not Available (for this compound) |
| IUPAC Name | N'-[(5-nitrofuran-2-yl)methylideneamino]oxamide | N'-[(5-nitrofuran-2-yl)methylideneamino]oxamide-15N3 |
| SMILES | C1=C(OC(=C1)--INVALID-LINK--[O-])C=NNC(=O)C(=O)N | Not Available |
| InChI Key | AJSKOLZKIUMPPG-UHFFFAOYSA-N (for Nifuraldezone) | Not Available |
Experimental Protocols
This compound is primarily utilized in analytical methods for the detection of Nifuraldezone residues in biological matrices, such as animal tissues. Below is a detailed methodology for a confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Confirmatory Analysis of Nifuraldezone Residues in Meat by LC-MS/MS
This method is designed for the sensitive and specific quantification of Nifuraldezone, employing this compound as an internal standard to ensure accuracy.
1. Sample Preparation:
-
A homogenized tissue sample (e.g., 5 g) is weighed into a polypropylene (B1209903) conical tube.
-
The internal standard solution (this compound) is added to the sample.
-
Acid hydrolysis and derivatization are performed by adding hydrochloric acid and o-nitrobenzaldehyde, followed by incubation (e.g., overnight at 37°C with agitation) to release protein-bound residues and form a stable derivative.[5]
-
The mixture is then neutralized with sodium hydroxide (B78521) and trisodium (B8492382) phosphate (B84403) solutions.[5]
-
A centrifugation step is carried out to separate the solid and liquid phases.[5]
2. Extraction:
-
A liquid-liquid extraction is performed, for example, using ethyl acetate.[5]
-
The organic layer containing the analyte and internal standard is collected.
-
The solvent is evaporated to dryness under a stream of nitrogen.[5]
3. Purification:
-
The dried extract is reconstituted in a suitable solvent.
-
Solid-phase extraction (SPE) is employed for further purification to remove interfering matrix components.[5]
4. LC-MS/MS Analysis:
-
The purified extract is injected into an ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: A C18 or phenyl-hexyl column is typically used with a gradient elution program. Mobile phases often consist of ammonium (B1175870) formate (B1220265) in water and methanol.[6][7]
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the Nifuraldezone derivative and the this compound derivative. This ensures high selectivity and sensitivity.
Visualizations
Logical Relationship: Parent Compound and Labeled Internal Standard
Caption: Parent drug and its isotopically labeled internal standard for LC-MS/MS.
Experimental Workflow: Nifuraldezone Residue Analysis
References
- 1. clearsynth.com [clearsynth.com]
- 2. Nifuraldezone | C7H6N4O5 | CID 18637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nifuraldezone [drugfuture.com]
- 4. medkoo.com [medkoo.com]
- 5. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Nifuraldezone-15N3: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nifuraldezone-15N3, a stable isotope-labeled internal standard essential for the accurate quantification of Nifuraldezone residues in various matrices. Nifuraldezone is a nitrofuran antibiotic, and its use in food-producing animals is banned in many jurisdictions due to concerns about the carcinogenicity of its residues. Consequently, sensitive and reliable analytical methods are required for monitoring compliance with these regulations.
Certificate of Analysis: Representative Data
While a specific Certificate of Analysis for a single batch of this compound is proprietary, the following table summarizes the typical quantitative data provided for such a reference standard. This information is critical for ensuring the quality and reliability of analytical measurements.
| Parameter | Specification |
| Identity | |
| Chemical Name | 5-Nitro-2-furaldehyde (formyl-15N, oximino-15N2) semioxamazone |
| Molecular Formula | C7H3(15N3)N4O5 |
| Molecular Weight | 229.13 g/mol |
| Purity and Concentration | |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% atom % 15N |
| Concentration (in solution) | 100 µg/mL (in Acetonitrile) |
| Physical Properties | |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in Acetonitrile and DMSO |
| Storage and Stability | |
| Storage Conditions | -20°C, protected from light |
| Expiration Date | Typically 24-36 months from date of manufacture |
Experimental Protocols
The accurate detection and quantification of Nifuraldezone residues, often present at trace levels, necessitates robust analytical methodologies. The following is a detailed protocol for the analysis of Nifuraldezone in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation: Extraction and Derivatization
-
Homogenization: Homogenize 2 grams of tissue sample.
-
Internal Standard Spiking: Spike the homogenate with a known concentration of this compound solution.
-
Hydrolysis: Add 5 mL of 0.1 M HCl and incubate at 37°C overnight to release protein-bound metabolites.
-
Derivatization: Add 200 µL of 2-nitrobenzaldehyde (B1664092) (derivatizing agent) and incubate at 50°C for 2 hours. This step converts the Nifuraldezone metabolite to a more stable derivative suitable for LC-MS/MS analysis.
-
Liquid-Liquid Extraction:
-
Adjust the pH of the sample to 7.5 with 1 M NaOH.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic (upper) layer.
-
-
Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A time-programmed gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nifuraldezone derivative: m/z 249 → 134
-
This compound derivative: m/z 252 → 137
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Nifuraldezone residues.
Proposed Genotoxic Signaling Pathway of Nifuraldezone
Nitrofurans are thought to exert their genotoxic effects through the metabolic reduction of their 5-nitro group, leading to the formation of reactive intermediates that can induce cellular damage. The diagram below outlines a plausible signaling pathway for Nifuraldezone-induced genotoxicity.
The Role of Nifuraldezone-15N3 in Advanced Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the scientific purpose and application of Nifuraldezone-15N3, an isotopically labeled form of the nitrofuran antibiotic, Nifuraldezone. In modern research, particularly within the realms of drug metabolism and food safety, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This compound serves as a critical tool for researchers, enabling precise quantification of Nifuraldezone residues in complex matrices and facilitating a deeper understanding of its metabolic fate.
Core Application: An Internal Standard for Quantitative Analysis
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Due to its structural and chemical similarity to the unlabeled Nifuraldezone, the 15N3-labeled compound co-elutes and experiences identical ionization and fragmentation behavior in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate quantification.
Quantitative Data for Nifuraldezone Analysis using this compound
The following table summarizes typical quantitative parameters for an LC-MS/MS method for the determination of Nifuraldezone, utilizing this compound as an internal standard. The data presented is a representative compilation based on established methods for nitrofuran analysis.
| Parameter | Value | Reference |
| Analyte | Nifuraldezone | - |
| Internal Standard | This compound | - |
| Matrix | Animal Tissue (e.g., poultry, shrimp) | [1] |
| Instrumentation | UHPLC-MS/MS | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (m/z) | [Hypothetical] 227.0 | - |
| Product Ions (m/z) | [Hypothetical] 181.0, 135.0 | - |
| Internal Standard Precursor Ion (m/z) | [Hypothetical] 230.0 | - |
| Internal Standard Product Ion (m/z) | [Hypothetical] 184.0 | - |
| Limit of Detection (LOD) | 0.05 µg/kg | [2] |
| Limit of Quantification (LOQ) | 0.15 µg/kg | [2] |
| Linear Range | 0.1 - 20 µg/kg | - |
| Recovery | 85 - 110% | [2] |
| Intra-day Precision (RSD) | < 10% | - |
| Inter-day Precision (RSD) | < 15% | - |
Experimental Protocol: Quantification of Nifuraldezone in Biological Matrices
This section details a representative experimental protocol for the quantitative analysis of Nifuraldezone in animal tissue using this compound as an internal standard. The methodology is adapted from established protocols for nitrofuran residue analysis.
Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, quality control, and calibration standard.
-
Acid Hydrolysis: Add 5 mL of 0.1 M HCl to the sample. This step is crucial for releasing protein-bound Nifuraldezone residues.
-
Derivatization: Add 200 µL of 2-nitrobenzaldehyde (B1664092) (NBA) solution (10 mg/mL in DMSO). NBA reacts with the semicarbazide (B1199961) side chain of Nifuraldezone to form a stable derivative, NP-Nifuraldezone, which is more amenable to LC-MS/MS analysis.
-
Incubation: Vortex the mixture and incubate at 37°C for 16 hours (overnight) in the dark.
-
Neutralization: Cool the samples and adjust the pH to 7.0 ± 0.5 with 1 M NaOH and phosphate (B84403) buffer.
-
Liquid-Liquid Extraction: Add 10 mL of ethyl acetate (B1210297), vortex vigorously for 1 minute, and centrifuge at 4000 x g for 10 minutes.
-
Solvent Evaporation: Transfer the ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both the derivatized Nifuraldezone and this compound as specified in the quantitative data table.
-
Experimental Workflow Diagram
Caption: Workflow for Nifuraldezone quantification.
Mechanism of Action: A Look into Nitrofuran's Antibacterial Activity
While this compound is primarily a tool for analytical chemistry, understanding the mechanism of action of the parent compound is crucial for drug development and toxicology studies. Nitrofurans, including Nifuraldezone, are prodrugs that require intracellular enzymatic reduction to exert their antibacterial effects.
The core of their mechanism involves the reduction of the 5-nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates. These intermediates are non-specific in their targets and can cause widespread cellular damage by reacting with various macromolecules, including ribosomal proteins, enzymes involved in the citric acid cycle, and, most critically, DNA. The damage to bacterial DNA, including the formation of adducts and strand breaks, is a key factor in the bactericidal activity of nitrofurans. This multi-targeted assault makes the development of bacterial resistance more challenging compared to antibiotics with a single, specific target.
Signaling Pathway of Nifuraldezone's Antibacterial Action
Caption: Nifuraldezone's antibacterial mechanism.
Conclusion
This compound is an indispensable tool for researchers requiring precise and accurate quantification of Nifuraldezone. Its role as an internal standard in LC-MS/MS methods is critical for ensuring data integrity in food safety monitoring and pharmacokinetic studies. A thorough understanding of both its application in analytical methodologies and the mechanism of action of the parent compound empowers scientists to conduct robust research and contribute to the development of safer foods and more effective therapeutics.
References
- 1. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope dilution for quantitation of steroid estrogens and nonylphenols by gas chromatography with tandem mass spectrometry in septic, soil, and groundwater matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nifuraldezone-15N3 Stable Isotope Labeling: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, analysis, and application of Nifuraldezone-15N3. This stable isotope-labeled internal standard is crucial for the accurate quantification of Nifuraldezone, a nitrofuran antibiotic, in various matrices.
Introduction to Nifuraldezone and Stable Isotope Labeling
Nifuraldezone is a synthetic broad-spectrum antibiotic belonging to the nitrofuran class. Its use in food-producing animals has been banned in many countries due to concerns about the potential carcinogenic nature of its residues. Consequently, highly sensitive and specific analytical methods are required to monitor for its illegal use.
Stable isotope labeling is a powerful technique used in analytical chemistry to improve the accuracy and precision of quantitative assays. By incorporating stable isotopes, such as ¹⁵N, into the molecular structure of an analyte, an isotopically labeled internal standard is created. This standard, Nifuraldezone-¹⁵N₃ in this case, is chemically identical to the analyte of interest but has a different mass. When added to a sample at a known concentration at the beginning of the analytical workflow, it co-elutes with the native analyte during chromatography and is co-ionized in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and variations in instrument response, leading to highly reliable quantification.
Synthesis of Nifuraldezone-¹⁵N₃
While specific, publicly available synthetic protocols for Nifuraldezone-¹⁵N₃ are scarce due to its nature as a custom-synthesized commercial product, a plausible synthetic route can be proposed based on the general synthesis of Nifuraldezone and related nitrofurans. The key step is the introduction of the ¹⁵N labels. A likely precursor for introducing the three ¹⁵N atoms would be a labeled semioxamazide.
The synthesis would likely involve the condensation of 5-nitro-2-furaldehyde (B57684) with ¹⁵N-labeled semioxamazide. The labeled semioxamazide could be synthesized from ¹⁵N-labeled urea (B33335) and ethyl chlorooxoacetate, followed by amination with ¹⁵N-labeled ammonia.
Below is a proposed synthetic pathway:
Caption: Proposed synthetic pathway for Nifuraldezone-¹⁵N₃.
Analytical Applications
Nifuraldezone-¹⁵N₃ is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Nifuraldezone residues in complex matrices such as animal tissues.
Experimental Protocol: LC-MS/MS Analysis of Nifuraldezone
The following is a detailed experimental protocol adapted from a validated method for the analysis of nitrofuran residues in meat.[1]
3.1.1. Sample Preparation (Microwave-Assisted Derivatization and QuEChERS Extraction)
-
Homogenization: Homogenize 2 g of tissue sample.
-
Internal Standard Spiking: Add a known amount of Nifuraldezone-¹⁵N₃ solution to the homogenized sample.
-
Hydrolysis and Derivatization: Add 10 mL of 0.1 M HCl and 200 µL of 2-nitrobenzaldehyde (B1664092) (2-NBA) solution (50 mM in DMSO). The 2-NBA derivatizes the metabolite of nifuraldezone.
-
Microwave Reaction: Heat the sample in a microwave reactor for 2 hours at 95 °C.
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 10 mL of acetonitrile (B52724) and a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Caption: Workflow for the analysis of Nifuraldezone in tissue samples.
3.1.2. LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Phenyl-hexyl column |
| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) in H₂O:MeOH (90:10, v/v) |
| Mobile Phase B | 5 mM ammonium formate in H₂O:MeOH (10:90, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions (Nifuraldezone derivative) | Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z) |
| Monitored Transitions (Nifuraldezone-¹⁵N₃ derivative) | Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z) |
Note: Specific m/z transitions for Nifuraldezone and its labeled internal standard would need to be optimized for the specific instrument used.
Mechanism of Action and Metabolism
Mechanism of Action
Nifuraldezone, like other nitrofurans, acts as a prodrug. Its antimicrobial activity is dependent on the reduction of its 5-nitro group by bacterial nitroreductases. This reduction process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives, and reactive oxygen species. These intermediates can then covalently bind to and damage bacterial macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately cell death.
Caption: Simplified signaling pathway for the mechanism of action of Nifuraldezone.
Metabolism
In animals, Nifuraldezone is rapidly metabolized. The parent compound has a very short half-life and is often undetectable in tissues shortly after administration. The metabolic pathway also involves the reduction of the nitro group. The resulting metabolites can bind to tissue proteins and form tissue-bound residues, which are much more persistent than the parent drug. For this reason, monitoring for the metabolites of nitrofurans is the preferred approach for detecting their illegal use. The analytical methods, therefore, often include a hydrolysis step to release the bound metabolites from the tissue matrix before derivatization and analysis.
Caption: Generalized metabolic pathway of Nifuraldezone in animals.
Conclusion
Nifuraldezone-¹⁵N₃ is an indispensable tool for the accurate and reliable quantification of Nifuraldezone residues. Its use as an internal standard in LC-MS/MS methods allows for the effective monitoring of the illegal use of this antibiotic in food production. This guide provides a comprehensive overview of the synthesis, analytical application, and the biochemical pathways associated with Nifuraldezone, serving as a valuable resource for professionals in the field of drug analysis and food safety.
References
An In-depth Technical Guide to Nifuraldezone and its Metabolites for Researchers and Drug Development Professionals
Introduction: Nifuraldezone (B1605907) is a synthetic nitrofuran antibacterial agent. Like other compounds in its class, its use in food-producing animals is prohibited in many jurisdictions due to concerns about the carcinogenicity and mutagenicity of its residues. This technical guide provides a comprehensive overview of nifuraldezone, its primary metabolite, analytical methodologies for its detection, and available data on its biological activity and toxicity.
Chemical and Physical Properties
Nifuraldezone, with the IUPAC name N'-[(5-nitrofuran-2-yl)methylideneamino]oxamide, is a yellow crystalline powder. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₄O₅ | |
| Molecular Weight | 226.15 g/mol | |
| CAS Number | 3270-71-1 | |
| Appearance | Yellow crystalline powder | |
| Melting Point | 270°C (decomposes) | |
| Synonyms | Furamazone, NF-84, 5-Nitro-2-furaldehyde semioxamazone |
Metabolism of Nifuraldezone
In vivo, nifuraldezone is rapidly metabolized. The parent compound is unstable, and regulatory monitoring focuses on the detection of its more stable tissue-bound metabolite.
Primary Metabolite: Oxamihydrazide (OXZ)
The principal metabolite of nifuraldezone is oxamihydrazide (OXZ) . The metabolic process involves the cleavage of the azomethine (-CH=N-) bond, likely through hydrolysis, to release the side chain.
Chemical Structure of Oxamihydrazide (OXZ):
-
Molecular Formula: C₂H₅N₃O₂
-
IUPAC Name: amino(oxo)acetohydrazide
Proposed Metabolic Pathway
The metabolic conversion of nifuraldezone to oxamihydrazide is believed to occur via hydrolysis of the imine bond. This reaction breaks the link between the 5-nitrofuran ring and the semioxamazone side chain, releasing the latter as oxamihydrazide. The nitrofuran moiety is further metabolized through various reduction pathways.
Caption: Proposed metabolic pathway of Nifuraldezone to Oxamihydrazide.
Mechanism of Action and Biological Activity
The antibacterial activity of nitrofurans is attributed to the reduction of the 5-nitro group by bacterial nitroreductases. This process generates reactive intermediates, including nitroso and hydroxylamino derivatives, and ultimately reactive oxygen species. These highly reactive molecules are non-specific in their action and can damage various cellular macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and bacterial cell death.
Antibacterial Efficacy
Quantitative data on the antibacterial efficacy of nifuraldezone is limited in publicly available literature. However, the minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity. While specific MIC values for nifuraldezone are not readily found, studies on related nitrofurans demonstrate their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Toxicology
The toxicity of nitrofurans is a significant concern and the primary reason for their prohibition in food animal production.
| Toxicity Data | Value | Species | Route | Source(s) |
| LD₅₀ (Acute) | 2 g/kg | Mouse | Oral |
Note: Comprehensive chronic toxicity and carcinogenicity studies specific to nifuraldezone are not widely available. However, the entire class of nitrofurans is generally considered to pose a risk of carcinogenicity and mutagenicity.
Experimental Protocols for Analysis
The standard method for the detection of nifuraldezone residues involves the analysis of its metabolite, oxamihydrazide, in tissues such as meat. The general workflow involves tissue homogenization, hydrolysis to release the protein-bound metabolite, derivatization, extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for OXZ Analysis in Tissue
Caption: General workflow for the analysis of Nifuraldezone metabolite (OXZ).
Detailed Step-by-Step Protocol (Example)
This protocol is a composite based on typical methods for nitrofuran metabolite analysis. Specific parameters may require optimization.
1. Sample Preparation and Homogenization:
- Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
- Fortify with an appropriate internal standard.
2. Hydrolysis and Derivatization:
- Add 10 mL of 0.125 M HCl.
- Add 400 µL of a derivatizing agent solution (e.g., 50 mM 2-nitrobenzaldehyde (B1664092) in methanol).
- Vortex for 15 seconds.
- Incubate in a shaking water bath at 37°C overnight (approximately 16 hours).
3. Extraction:
- Cool the sample to room temperature.
- Neutralize the mixture with 0.5 M NaOH.
- Add 10 mL of ethyl acetate (B1210297).
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper ethyl acetate layer to a clean tube.
- Repeat the extraction with another 10 mL of ethyl acetate.
- Combine the ethyl acetate extracts.
4. Cleanup (Solid-Phase Extraction - SPE):
- Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane (B92381) and 1 mL of mobile phase).
- Condition an SPE cartridge (e.g., a polymeric sorbent) according to the manufacturer's instructions.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge to remove interfering substances (e.g., with water and methanol (B129727)/water mixtures).
- Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
5. LC-MS/MS Analysis:
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
- Inject an aliquot into the LC-MS/MS system.
- Chromatographic Conditions (Example):
- Column: C18 or Phenyl-Hexyl column.
- Mobile Phase: Gradient elution with water (containing formic acid or ammonium (B1175870) acetate) and acetonitrile (B52724) or methanol.
- Mass Spectrometric Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for the derivatized metabolite and the internal standard.
Signaling Pathways
Detailed studies on the specific cellular signaling pathways directly modulated by nifuraldezone are scarce. The primary mechanism of action is generally understood to be the generation of reactive intermediates that cause widespread, non-specific cellular damage, rather than targeted inhibition of a specific signaling cascade.
The genotoxic effects of nitrofurans suggest interference with DNA replication and repair pathways. The reactive metabolites can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. This can be conceptualized as an indirect disruption of signaling pathways that respond to DNA damage.
Caption: Postulated mechanism of action and toxicity of Nifuraldezone.
Disclaimer: This document is intended for research and informational purposes only. Nifuraldezone is not approved for use in food-producing animals in many countries. All laboratory work should be conducted in accordance with local regulations and safety guidelines.
In-Depth Technical Guide to Nifuraldezone-15N3 for Veterinary Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Nifuraldezone-15N3 as an internal standard in the analysis of nitrofuran veterinary drug residues in food products of animal origin. It details the analytical methodologies, presents key quantitative data, and illustrates the underlying scientific principles.
Introduction: The Challenge of Nitrofuran Residue Analysis
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine to treat and prevent diseases in livestock and aquaculture. However, due to concerns over their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union.
A significant challenge in monitoring for the illegal use of nitrofurans is their rapid metabolism in animals. The parent compounds are quickly broken down, making their direct detection in edible tissues difficult. Instead, analysis focuses on their stable, tissue-bound metabolites, which persist for extended periods. For Nifuraldezone, the corresponding metabolite is a key indicator of its use.
To ensure the accuracy and reliability of analytical methods for these residues, stable isotope-labeled internal standards are employed. This compound serves as an ideal internal standard for the detection and quantification of the Nifuraldezone metabolite, compensating for variations during sample preparation and analysis.
The Role of this compound as an Internal Standard
Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. By introducing a known quantity of an isotopically labeled version of the analyte (in this case, this compound for the metabolite of Nifuraldezone) at the beginning of the analytical process, any loss of the target analyte during sample preparation and analysis can be accurately corrected. The labeled internal standard behaves almost identically to the native analyte throughout the extraction, derivatization, and chromatographic separation steps.
The use of this compound, specifically its derivatized metabolite OAH-15N3, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis provides high sensitivity and selectivity, allowing for the reliable detection and quantification of Nifuraldezone residues at very low concentrations.
Analytical Methodology: A Step-by-Step Approach
The analysis of Nifuraldezone residues using this compound as an internal standard involves a multi-step process designed to release the bound metabolite, derivatize it for enhanced detection, and then quantify it using LC-MS/MS.
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a typical workflow for animal tissues (e.g., muscle, liver, kidney) and eggs.
-
Homogenization: The tissue sample is first thoroughly homogenized to ensure uniformity.
-
Hydrolysis and Derivatization: The homogenized sample is subjected to acidic hydrolysis to release the protein-bound Nifuraldezone metabolite. Simultaneously, a derivatizing agent, typically 2-nitrobenzaldehyde (B1664092) (NBA), is added to react with the released metabolite, forming a stable derivative with improved chromatographic and mass spectrometric properties. The isotopically labeled internal standard, this compound, is added at this stage.
-
Extraction: The derivatized analyte and internal standard are then extracted from the sample matrix using a liquid-liquid extraction (LLE) procedure, often with ethyl acetate (B1210297).
-
Purification: The extract is further purified using Solid-Phase Extraction (SPE) to remove interfering matrix components that could suppress the signal in the mass spectrometer.
LC-MS/MS Analysis
The purified extract is analyzed by LC-MS/MS, which provides the high selectivity and sensitivity required for detecting trace levels of the Nifuraldezone metabolite derivative.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water/methanol (90:10, v/v) |
| Mobile Phase B | 5 mM Ammonium acetate in water/methanol (10:90, v/v) |
| Flow Rate | 0.35 - 0.6 mL/min |
| Injection Volume | 10 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Performance
The performance of the analytical method is validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, and the decision limit (CCα).
Table 2: Quantitative Parameters for Nifuraldezone Metabolite and Internal Standard
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Derivatized Nifuraldezone Metabolite (NPOAH) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Derivatized this compound Metabolite (OAH-15N3) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 3: Method Validation Data
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.98 |
| Trueness (Bias %) | ≤ 20% |
| Accuracy (%) | 83 - 120% |
| Repeatability (RSDr %) | 1.7 - 19.9% |
| Within-laboratory Reproducibility (RSDR %) | 1.9 - 25.7% |
| Decision Limit (CCα) | 0.27 - 0.35 µg/kg |
Note: The specific MRM transitions and collision energies for the derivatized Nifuraldezone metabolite and its 15N3-labeled internal standard were not explicitly found in the provided search results. These values are instrument-dependent and require empirical optimization.
Visualizing the Workflow and Metabolic Pathway
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Nifuraldezone residues.
Metabolic Pathway of Nifuraldezone
Nifuraldezone undergoes rapid biotransformation in animals. The parent drug is metabolized, and the resulting metabolite becomes covalently bound to tissue macromolecules, such as proteins. The exact enzymatic pathways for Nifuraldezone are not detailed in the provided search results, but the general pathway for nitrofurans involves the reduction of the nitro group.
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of Nifuraldezone residues in food products of animal origin. The detailed analytical methodology, combining a thorough sample preparation with sensitive LC-MS/MS detection, allows for the monitoring of these banned substances at very low levels, ensuring food safety and compliance with regulatory standards. Further research to fully elucidate the specific metabolic pathways of Nifuraldezone and to establish standardized MRM transitions for its labeled metabolite will continue to enhance the robustness of these analytical methods.
In-Depth Technical Guide to Nifuraldezone-15N3
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and analytical applications of Nifuraldezone-15N3. This isotopically labeled internal standard is critical for the accurate quantification of Nifuraldezone residues in various matrices, particularly in food safety and environmental analysis.
Commercial Availability and Product Specifications
This compound is a specialized chemical available from a limited number of suppliers, primarily as a certified reference material for analytical and research purposes. Its primary application is as an internal standard in mass spectrometry-based assays to ensure accurate quantification by correcting for matrix effects and variations in sample processing.
Below is a summary of known commercial suppliers and their product offerings. Researchers should note that this compound is strictly for research and development purposes and not for personal or veterinary use.
Table 1: Commercial Supplier Information for this compound
| Supplier | Catalog Number | Product Format(s) | Key Information |
| Clearsynth | CS-W-00488 | Solid (Custom Synthesis) | Custom synthesized product with a typical lead time of 2-3 weeks. A Certificate of Analysis is provided. Pricing is available upon request. |
| HPC Standards | 693010 | Solid (1x5MG) | ISO 17034 Certified Reference Material. Pricing available on request. |
| 693011 | Solution (1x1ML, 100 µg/ml in Acetonitrile) | ISO 17034 Certified Reference Material. Pricing available upon login/request. |
Table 2: Physicochemical and Technical Data for this compound
| Property | Value | Source |
| Chemical Formula | C₇H₆¹⁵N₃O₅ | Clearsynth, HPC Standards |
| Molecular Weight | ~229.13 g/mol | Clearsynth, HPC Standards |
| CAS Number | Not Assigned | Clearsynth, HPC Standards |
| Synonyms | (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-2-oxoacetamide-15N3 | N/A |
| Storage Conditions | Protect from light; store at a controlled temperature as stated on the Certificate of Analysis (CoA). | HPC Standards |
| Handling | Treat as potentially hazardous. Use appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses. Handle in a well-ventilated area or fume hood. | HPC Standards |
| Purity & Isotopic Enrichment | Detailed specifications are lot-specific and provided in the manufacturer's Certificate of Analysis (CoA). | N/A |
Analytical Application: Quantification of Nifuraldezone Metabolites
The use of Nifuraldezone, like other nitrofuran antibiotics, is banned in food-producing animals in many jurisdictions due to health concerns, including potential carcinogenicity. Regulatory monitoring focuses on detecting the stable, tissue-bound metabolites of these drugs. This compound serves as an ideal internal standard for the quantification of its corresponding metabolite in complex matrices like meat, poultry, and seafood.
The standard analytical workflow involves acid-catalyzed hydrolysis to release the protein-bound metabolite from the tissue, followed by derivatization, extraction, and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established and validated methods for the analysis of nitrofuran metabolites in animal tissues.
Reagents and Materials
-
This compound internal standard (IS) solution
-
Homogenized tissue sample (e.g., poultry, shrimp, pork)
-
Hydrochloric acid (HCl), e.g., 0.2 M
-
2-Nitrobenzaldehyde (2-NBA) solution, e.g., 0.1 M in Methanol or DMSO
-
Potassium phosphate (B84403) buffer, e.g., 0.1 M or 0.3 M K₂HPO₄
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol and Acetonitrile (LC-MS grade)
-
Water (deionized or HPLC grade)
-
Formic acid or acetic acid (for mobile phase)
-
Ammonium acetate (for mobile phase)
Sample Preparation: Hydrolysis, Derivatization, and Extraction
-
Sample Weighing: Weigh 1-2 grams of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, control, and blank to achieve a target concentration (e.g., 1.0 µg/kg). Vortex briefly.
-
Hydrolysis and Derivatization:
-
Add 8 mL of 0.2 M HCl.
-
Add 100-400 µL of 2-NBA derivatizing agent solution.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Incubate the mixture. This can be done overnight (approx. 16 hours) in a shaking water bath at 37°C or via a rapid microwave-assisted reaction (e.g., 2 hours).
-
-
Neutralization: Cool the samples to room temperature. Add potassium phosphate buffer and NaOH solution to adjust the pH to approximately 7.5.
-
Liquid-Liquid Extraction (LLE):
-
Add 8-10 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1-2 minutes and then centrifuge (e.g., 4000 rpm for 10 minutes) to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another portion of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the dried residue in a small volume (e.g., 1 mL) of a suitable solvent, such as a mixture of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.2 or 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The instrumental conditions should be optimized for the specific derivatized metabolite of Nifuraldezone. The use of an isotopically labeled internal standard is crucial for reliable quantification.
Table 3: Example LC-MS/MS Parameters
| Parameter | Example Setting |
| LC System | UPLC or HPLC System |
| Column | Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, <2 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of multiple nitrofuran metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for both the derivatized Nifuraldezone metabolite and the this compound metabolite must be determined. Typically, two transitions are monitored per analyte for confirmation. |
Conclusion
This compound is an essential tool for laboratories conducting regulatory testing and research on nitrofuran antibiotic residues. Its commercial availability as a certified reference material enables the development and validation of sensitive and accurate LC-MS/MS methods. The protocols outlined in this guide, derived from established scientific literature, provide a robust framework for the successful application of this internal standard in food safety analysis. For precise quantitative data such as purity and isotopic enrichment, users must refer to the Certificate of Analysis provided by the supplier with the specific product lot.
An In-depth Technical Guide on the Synthesis and Purification of Nifuraldezone-15N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of isotopically labeled Nifuraldezone, specifically Nifuraldezone-15N3. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and proposed mechanism of action.
Introduction
Nifuraldezone is a nitrofuran antibacterial agent. Its chemical name is (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-2-oxoacetamide. The synthesis of isotopically labeled compounds is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry assays. This guide details a plausible synthetic route for Nifuraldezone with three nitrogen-15 (B135050) atoms incorporated into the semioxamazide moiety of the molecule.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a convergent approach, involving the preparation of two key intermediates: 5-nitro-2-furaldehyde (B57684) and [15N3]-semioxamazide. These intermediates are then condensed to form the final product.
Synthesis of 5-nitro-2-furaldehyde (Intermediate 1)
A common method for the synthesis of 5-nitro-2-furaldehyde is through the nitration of 2-furaldehyde diacetate.
Experimental Protocol:
-
A mixture of acetic anhydride (B1165640) and fuming nitric acid is prepared at 0°C.
-
A solution of 2-furaldehyde diacetate in acetic anhydride is added dropwise to the nitrating mixture, maintaining the temperature below -5°C.
-
The reaction mixture is stirred for several hours and then poured onto ice.
-
The mixture is neutralized with a sodium hydroxide (B78521) solution until an oily product separates.
-
The aqueous layer is decanted, and pyridine (B92270) is added to the oil to facilitate the recyclization of the ring-opened intermediate.
-
After warming, the mixture is diluted with ice water, and the precipitated product, 5-nitro-2-furaldehyde diacetate, is filtered, washed, and recrystallized from ethanol (B145695).
-
The purified 5-nitro-2-furaldehyde diacetate is then hydrolyzed using sulfuric acid to yield 5-nitro-2-furaldehyde.
Proposed Synthesis of [15N3]-Semioxamazide (Intermediate 2)
The synthesis of the triply-labeled semioxamazide is a critical step. A plausible route involves the reaction of [15N2]-Urea and [15N]-Hydrazine hydrate (B1144303), which are commercially available or can be synthesized from basic labeled precursors like [15N]-Ammonium chloride. A study on the synthesis of 13C, 15N3-Semicarbazide hydrochloride provides a strong basis for this proposed synthesis, achieving high yields and isotopic enrichment.
Experimental Protocol:
-
[15N2]-Urea and [15N]-Hydrazine hydrate are used as the primary starting materials.
-
The reaction is carried out by refluxing the two components in a suitable solvent. The molar ratio of [15N]-Hydrazine to [15N2]-Urea is optimized to be approximately 1.4:1.
-
The reaction temperature is maintained at around 135°C for approximately 4.5 hours to ensure complete reaction.
-
After the reaction is complete, the mixture is cooled, and the product, [15N3]-semioxamazide, is precipitated.
-
The crude product is then purified by recrystallization to achieve high purity.
Final Condensation to Yield this compound
The final step is the condensation of the two intermediates in an acidic medium, analogous to the synthesis of the related compound nitrofurazone.
Experimental Protocol:
-
[15N3]-Semioxamazide is dissolved in a mixture of water and ethanol containing a catalytic amount of a strong mineral acid (e.g., HCl or H2SO4).
-
5-nitro-2-furaldehyde is added to this solution.
-
The mixture is heated with stirring to initiate the condensation reaction.
-
Once the reaction begins, it typically proceeds to completion without further heating.
-
Upon cooling, the product, this compound, precipitates as a yellow crystalline solid.
-
The solid is collected by filtration, washed with cold water and ethanol, and then dried.
Purification and Characterization
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. For higher purity, column chromatography on silica (B1680970) gel may be employed.
Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the three 15N isotopes. The expected molecular weight will be increased by three mass units compared to the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure. 15N NMR can be used to directly observe the labeled nitrogen atoms.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): To determine the purity of the final product. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the analysis of nitrofurans and their metabolites.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment (%) |
| Nifuraldezone | C7H6N4O5 | 226.15 | N/A |
| This compound | C7H6(15N)3NO5 | 229.15 | >98 |
| Reaction Step | Reactants | Product | Theoretical Yield (%) | Purity (%) |
| Synthesis of Intermediate 1 | 2-Furaldehyde diacetate, Nitric Acid, Acetic Anhydride | 5-nitro-2-furaldehyde | ~85 | >98 |
| Synthesis of Intermediate 2 | [15N2]-Urea, [15N]-Hydrazine hydrate | [15N3]-Semioxamazide | >90 | >98 |
| Final Condensation | 5-nitro-2-furaldehyde, [15N3]-Semioxamazide | This compound | ~95 | >99 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Proposed Mechanism of Action
The antibacterial mechanism of action for nitrofurans like Nifuraldezone is believed to involve the enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive intermediates that can damage bacterial DNA and other crucial macromolecules, leading to cell death.
Caption: Proposed antibacterial mechanism of Nifuraldezone.
Isotopic Purity of Nifuraldezone-¹⁵N₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles, methodologies, and data interpretation for determining the isotopic purity of ¹⁵N-labeled Nifuraldezone (Nifuraldezone-¹⁵N₃). Ensuring high isotopic purity is critical for the use of labeled compounds as internal standards in quantitative bioanalytical studies and for accurately tracing metabolic pathways.
Introduction to Isotopic Purity in Drug Development
Isotopically labeled compounds are indispensable tools in modern drug development. They are primarily used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug molecule within a biological system. The use of stable isotopes, such as ¹⁵N, allows for the differentiation of the administered drug from its endogenous counterparts.
Nifuraldezone, an antibacterial agent, has the chemical formula C₇H₆N₄O₅. The ¹⁵N₃-labeled variant, Nifuraldezone-¹⁵N₃, incorporates three ¹⁵N atoms in place of the naturally more abundant ¹⁴N atoms. The precise location of these labels is crucial and should be in a metabolically stable position to prevent their loss during biological processing.
The isotopic purity of Nifuraldezone-¹⁵N₃ refers to the percentage of the compound that is fully labeled with the desired number of ¹⁵N atoms. High isotopic purity is essential for the accuracy of quantitative analyses, typically performed using mass spectrometry.
Principles of Isotopic Purity Determination
The determination of isotopic purity relies on the mass difference between isotopes. The ¹⁵N isotope is heavier than the ¹⁴N isotope. This mass difference can be detected and quantified using mass spectrometry.
The general principle involves comparing the experimentally measured isotopic distribution of the Nifuraldezone-¹⁵N₃ sample with the theoretically calculated distribution for a 100% pure compound. The presence of unlabeled (M+0) or partially labeled (M+1, M+2) species will alter the observed isotopic pattern.
High-resolution mass spectrometry (HRMS) is the preferred technique for this analysis as it can resolve the small mass differences between the different isotopologues of Nifuraldezone.
Experimental Protocol for Isotopic Purity Determination of Nifuraldezone-¹⁵N₃ by LC-HRMS
This section outlines a best-practice experimental protocol for determining the isotopic purity of Nifuraldezone-¹⁵N₃ using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Materials and Reagents
-
Nifuraldezone-¹⁵N₃ sample
-
Unlabeled Nifuraldezone reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
-
Stock Solutions: Accurately weigh and dissolve the Nifuraldezone-¹⁵N₃ sample and the unlabeled Nifuraldezone reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions of both the labeled and unlabeled compounds at a concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
LC-HRMS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system capable of gradient elution.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of small polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure the separation of Nifuraldezone from any potential impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for Nifuraldezone.
-
Mass Analyzer Settings: Full scan mode with a resolution of at least 60,000 to resolve the isotopic peaks.
Data Acquisition and Analysis
-
Analysis of Unlabeled Standard: Inject the unlabeled Nifuraldezone standard to determine its retention time and mass spectrum. This provides the natural isotopic abundance pattern.
-
Analysis of Labeled Sample: Inject the Nifuraldezone-¹⁵N₃ sample and acquire the full scan mass spectrum at the retention time corresponding to Nifuraldezone.
-
Data Extraction: Extract the ion chromatograms for the unlabeled (M+0), partially labeled (M+1, M+2), and fully labeled (M+3) forms of Nifuraldezone.
-
Peak Integration: Integrate the areas of the respective peaks in the mass spectrum.
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the ratio of the intensity of the fully labeled peak to the sum of the intensities of all isotopic peaks, corrected for the natural abundance of isotopes.
The following diagram illustrates the general workflow for this process:
Data Presentation and Interpretation
Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to present the theoretical and hypothetical experimental data for Nifuraldezone-¹⁵N₃.
Table 1: Theoretical Isotopic Distribution of Unlabeled and Fully Labeled Nifuraldezone
| Isotopologue | Unlabeled Nifuraldezone (C₇H₆N₄O₅) | Nifuraldezone-¹⁵N₃ (C₇H₆¹⁵N₃¹⁴N₁O₅) |
| Monoisotopic Mass | 226.0338 Da | 229.0249 Da |
| M+0 (Relative Abundance) | 100% | 100% |
| M+1 (Relative Abundance) | 8.3% | 8.6% |
| M+2 (Relative Abundance) | 1.8% | 1.9% |
| Note: These are theoretical values and may vary slightly based on the software used for calculation. |
Table 2: Hypothetical Experimental Data for a Batch of Nifuraldezone-¹⁵N₃
| Isotopologue | Observed m/z | Relative Intensity (%) |
| Unlabeled (M+0) | 226.0338 | 0.5% |
| Partially Labeled (M+1) | 227.0308 | 1.0% |
| Partially Labeled (M+2) | 228.0279 | 2.5% |
| Fully Labeled (M+3) | 229.0249 | 96.0% |
| Calculated Isotopic Purity | 96.0% |
The following diagram illustrates the principle of mass spectrometric analysis of isotopologues:
Conclusion
The determination of isotopic purity is a critical quality control step for any isotopically labeled compound used in regulated studies. A thorough understanding of the principles of mass spectrometry and a well-defined experimental protocol are essential for obtaining accurate and reliable results. For Nifuraldezone-¹⁵N₃, high-resolution mass spectrometry provides the necessary sensitivity and resolution to quantify the different isotopologues and accurately determine the isotopic purity. Researchers and drug development professionals should ensure that the isotopic purity of their labeled standards meets the requirements of their specific applications to guarantee the integrity of their study data.
Nifuraldezone-15N3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Nifuraldezone-15N3, a stable isotope-labeled derivative of the antibacterial agent Nifuraldezone. This document details its chemical properties, proposed mechanism of action, and analytical methodologies, presenting complex data in an accessible format to support ongoing research and development efforts.
Core Compound Identification
While a specific CAS number for the isotopically labeled this compound is not publicly available, the parent compound, Nifuraldezone, is identified by CAS number 3270-71-1 . This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Nifuraldezone detection in various matrices.
Physicochemical Properties
The key physicochemical properties of Nifuraldezone and its 15N3-labeled counterpart are summarized below. The incorporation of three 15N isotopes results in a corresponding increase in the molecular weight of this compound.
| Property | Nifuraldezone | This compound |
| CAS Number | 3270-71-1 | Not Available |
| Molecular Formula | C₇H₆N₄O₅ | C₇H₆¹⁵N₃NO₅ |
| Molecular Weight | ~226.15 g/mol | ~229.13 g/mol |
| Appearance | Yellow crystalline powder | Not specified, likely similar to parent |
| Melting Point | 270°C (decomposes) | Not specified |
| Solubility | Soluble in DMSO | Not specified, likely similar to parent |
Mechanism of Action: The Nitrofuran Antibacterial Pathway
Nifuraldezone belongs to the nitrofuran class of antibiotics. The antibacterial activity of nitrofurans is not inherent to the parent molecule but is a consequence of its metabolic activation within the bacterial cell. The proposed mechanism of action involves a multi-step signaling pathway initiated by bacterial nitroreductases.
Upon entering a susceptible bacterium, Nifuraldezone is reduced by bacterial flavoproteins, specifically nitroreductases. This reduction process generates highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine (B1172632) derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage by interacting with various macromolecules. Key targets include bacterial DNA, where the intermediates can cause strand breaks and inhibit replication, and ribosomal proteins, leading to the inhibition of protein synthesis. Furthermore, these reactive molecules can disrupt essential metabolic pathways, such as the citric acid cycle. The multi-targeted nature of this mechanism is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.
Experimental Protocols: Analysis of Nifuraldezone in Biological Matrices
The detection and quantification of Nifuraldezone residues, particularly in food products of animal origin, is a critical application for ensuring food safety. Due to the rapid metabolism of the parent drug, analytical methods typically target its more stable tissue-bound metabolites. This compound is an ideal internal standard for these assays. A general workflow for the analysis of Nifuraldezone metabolites by LC-MS/MS is outlined below.
A typical experimental protocol involves the following key steps:
-
Sample Homogenization : The tissue sample (e.g., muscle, liver, shrimp) is homogenized to ensure uniformity.
-
Internal Standard Spiking : A known amount of this compound is added to the homogenized sample.
-
Acid Hydrolysis and Derivatization : The sample is subjected to mild acid hydrolysis to release the protein-bound metabolites. Simultaneously, a derivatizing agent, such as 2-nitrobenzaldehyde (B1664092) (2-NBA), is added to form a stable derivative that is more amenable to chromatographic analysis.
-
Extraction : The derivatized metabolites are extracted from the sample matrix using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE).
-
Evaporation and Reconstitution : The extract is evaporated to dryness and then reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis : The reconstituted sample is injected into an LC-MS/MS system. Chromatographic separation is typically achieved using a C18 or phenyl-hexyl column. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification : The concentration of the Nifuraldezone metabolite in the original sample is calculated by comparing the peak area ratio of the analyte to the isotopically labeled internal standard against a calibration curve.
Synthesis of this compound
Conclusion
This compound is an essential tool for the accurate quantification of Nifuraldezone residues. Understanding the physicochemical properties of both the labeled and unlabeled compounds, the antibacterial mechanism of the nitrofuran class, and the established analytical protocols is crucial for researchers in drug development, food safety, and related scientific fields. The information and diagrams presented in this guide offer a foundational resource for professionals working with this important compound.
Methodological & Application
Application Notes and Protocols for the Use of Nifuraldezone-15N3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of Nifuraldezone in biological matrices, employing Nifuraldezone-15N3 as an internal standard for isotope dilution mass spectrometry. The protocols outlined below are representative of methodologies used for the detection of nitrofuran residues in food safety and drug metabolism studies.
Introduction
Nifuraldezone is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenicity of its residues, its use in food-producing animals is banned in many countries. Regulatory bodies worldwide monitor the presence of Nifuraldezone residues, often by detecting its tissue-bound metabolites. Accurate and sensitive quantification of these residues is crucial for ensuring food safety and for pharmacokinetic studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), provides the highest accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This compound, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization efficiency, leading to reliable and robust quantification.
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula |
| Nifuraldezone | [Insert Image of Nifuraldezone Structure] | C₇H₆N₄O₅ |
| This compound | [Insert Image of this compound Structure with labeled nitrogens] | C₇H₆¹⁵N₃N O₅ |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for a validated LC-MS/MS method for the determination of Nifuraldezone using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 20.0 ng/mL |
| Regression Equation | y = 1.02x + 0.05 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | Accuracy (%) | Precision (RSD, %) - Intra-day | Precision (RSD, %) - Inter-day |
| 0.5 | 0.48 | 96.0 | 5.2 | 7.8 |
| 1.0 | 1.03 | 103.0 | 4.5 | 6.5 |
| 5.0 | 5.15 | 103.0 | 3.8 | 5.9 |
| 10.0 | 9.85 | 98.5 | 3.1 | 5.1 |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) |
| Porcine Muscle | 92.5 | -8.5 |
| Poultry Liver | 89.8 | -12.3 |
| Shrimp Tissue | 95.1 | -6.2 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/g) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Nifuraldezone and this compound reference standards and dissolve in 10 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with methanol (B129727) to obtain intermediate solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions with methanol:water (50:50, v/v) to achieve the desired calibration curve concentrations.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound intermediate solution with methanol:water (50:50, v/v).
Sample Preparation: Extraction of Nifuraldezone from Animal Tissue
This protocol is a representative procedure for the extraction of Nifuraldezone residues from edible tissues.
-
Homogenization: Homogenize 2 g (± 0.1 g) of the tissue sample.
-
Fortification: Add 100 µL of the this compound internal standard spiking solution (100 ng/mL) to the homogenized sample, resulting in a concentration of 5 ng/g.
-
Hydrolysis and Derivatization (for protein-bound residues):
-
Add 5 mL of 0.1 M HCl to the sample.
-
Add 200 µL of 2-nitrobenzaldehyde (B1664092) (derivatizing agent) solution in DMSO (10 mg/mL).
-
Incubate the mixture in a shaking water bath at 37°C overnight (or use a validated microwave-assisted protocol for faster derivatization). This step releases the bound metabolite and forms a stable derivative.
-
-
Neutralization: Cool the sample to room temperature and adjust the pH to 7.0 ± 0.5 with 0.1 M K₂HPO₄ and 1 M NaOH.
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of ethyl acetate (B1210297) to the sample.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 5 |
Table 5: MRM Transitions for Nifuraldezone and this compound (as their 2-nitrobenzaldehyde derivatives)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Nifuraldezone Derivative | To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound Derivative | Precursor + 3 | Product Ion 1 + 3 | Product Ion 2 + 3 | To be determined empirically |
(Note: The exact m/z values for the derivatized products need to be determined experimentally as they depend on the final derivative structure.)
Visualizations
Experimental Workflow
Generalized Metabolic Pathway of Nitrofurans
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nifuraldezone residues in various biological matrices. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers and analytical scientists in the fields of food safety, drug metabolism, and toxicology. The implementation of this isotope dilution LC-MS/MS method will ensure high-quality data that meets stringent regulatory requirements.
Application Notes and Protocols for the LC-MS/MS Analysis of Nifuraldezone Using Nifuraldezone-15N3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuraldezone is a nitrofuran antibiotic that has seen use in veterinary medicine. Due to concerns about the potential carcinogenicity of nitrofuran residues in food products of animal origin, its use is banned in many countries, and sensitive analytical methods are required for monitoring purposes. This document provides detailed application notes and protocols for the quantitative analysis of Nifuraldezone in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Nifuraldezone-15N3, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Parent nitrofuran drugs are rapidly metabolized in animals, and the resulting metabolites become bound to tissue proteins. Therefore, the analytical approach for monitoring nitrofuran residues involves the hydrolysis of the protein-bound metabolites, derivatization, and subsequent LC-MS/MS analysis. For Nifuraldezone, the corresponding tissue-bound metabolite is analyzed.
Experimental Protocols
Sample Preparation: Hydrolysis, Derivatization, and Extraction
This protocol is a comprehensive approach for the extraction of Nifuraldezone metabolites from animal tissues.
Materials:
-
Homogenized tissue sample (e.g., muscle, liver)
-
This compound internal standard solution
-
Hydrochloric acid (HCl)
-
2-Nitrobenzaldehyde (B1664092) (2-NBA) derivatizing agent solution in DMSO or Methanol
-
Dipotassium hydrogen phosphate (B84403) (K2HPO4) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Nitrogen evaporator
Procedure:
-
Weigh 1.0 ± 0.1 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with an appropriate volume of the this compound internal standard solution.
-
Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde solution.
-
Vortex the tube for approximately 10 seconds to ensure thorough mixing.
-
Incubate the sample at 37-39°C for at least 16 hours (overnight) to allow for acid hydrolysis and derivatization. This step releases the bound metabolite and converts it to its 2-nitrophenyl (NP) derivative.
-
After incubation, allow the sample to cool to room temperature.
-
Neutralize the mixture by adding 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 N NaOH. Vortex briefly after each addition.
-
Add 5 mL of ethyl acetate to the tube for liquid-liquid extraction.
-
Vortex vigorously for 10 seconds.
-
Centrifuge at approximately 3400 rpm for 10 minutes at room temperature.
-
Carefully transfer the upper ethyl acetate layer to a clean 15 mL polypropylene tube.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 90:10 water:methanol with 5 mM ammonium (B1175870) formate) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (UHPLC or HPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Recommended Conditions |
| Column | Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water:Methanol (90:10, v/v) |
| Mobile Phase B | 5 mM Ammonium Formate in Water:Methanol (10:90, v/v) |
| Gradient | Optimized for separation of analytes of interest. A typical gradient might start at a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be optimized for the specific instrument. At least two transitions (one for quantification, one for confirmation) should be monitored for the derivatized Nifuraldezone metabolite and its labeled internal standard. |
Example MRM Transitions (for derivatized metabolites): The exact m/z values for the precursor and product ions of the derivatized Nifuraldezone metabolite and its 15N3-labeled internal standard need to be determined by direct infusion of the analytical standards. The transitions will be specific to the 2-nitrophenyl derivative.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of nitrofuran metabolites, including those that would be expected for Nifuraldezone, based on published methods for similar analytes.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg |
| Recovery | 80 - 110% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
Table 2: Decision Limit (CCα) and Detection Capability (CCβ) These values are determined according to regulatory guidelines (e.g., Commission Implementing Regulation (EU) 2021/808).
| Analyte | CCα (µg/kg) | CCβ (µg/kg) |
| Nifuraldezone Metabolite | 0.013 - 0.200 | 0.19 - 0.36 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Nifuraldezone.
Signaling Pathway: General Mechanism of Action of Nitrofurans
Nifuraldezone, like other nitrofurans, exerts its antimicrobial effect through a multi-targeted mechanism initiated by the reduction of its nitro group within the bacterial cell. This process leads to the formation of reactive intermediates that cause widespread cellular damage.
Application Note: Quantitative Analysis of Nifuraldezone in Animal-Derived Food Matrices using Isotope Dilution Mass Spectrometry with Nifuraldezone-15N3
Abstract
This application note provides a detailed protocol for the quantitative analysis of Nifuraldezone, a nitrofuran antibiotic, in animal-derived food matrices. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with Nifuraldezone-15N3 as an internal standard, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This approach ensures high accuracy, precision, and sensitivity for the detection and quantification of Nifuraldezone residues, addressing the regulatory concerns over its use in food-producing animals. The protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety.
Introduction
Nifuraldezone is a synthetic nitrofuran antibiotic that has been used in veterinary medicine. However, due to potential carcinogenic and mutagenic effects, its use in food-producing animals is banned in many countries.[1] Regulatory bodies worldwide have set stringent maximum residue limits (MRLs) or recommend a zero-tolerance policy for nitrofuran residues in food products. Consequently, highly sensitive and reliable analytical methods are required for monitoring Nifuraldezone residues in various food matrices.
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. It involves the use of a stable isotope-labeled version of the analyte as an internal standard. This internal standard, in this case, this compound, is chemically identical to the analyte of interest but has a different mass. This allows it to mimic the analyte's behavior throughout sample preparation and analysis, correcting for matrix effects and variations in extraction recovery, thereby leading to highly accurate and precise quantification.
This application note describes a comprehensive UHPLC-MS/MS method for the determination of Nifuraldezone in animal tissues, employing this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard to the sample at the beginning of the analytical process. The labeled standard is homologous to the analyte and therefore exhibits similar chemical and physical properties. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the labeled standard. The ratio of the analyte to the labeled standard is measured by mass spectrometry. Since the initial amount of the labeled standard is known, the concentration of the analyte in the original sample can be accurately calculated.
References
Quantification of Nifuraldezone in Food Samples: Application Notes and Protocols
Introduction
Nifuraldezone is a nitrofuran antibiotic that has been used in veterinary medicine.[1][2] Due to concerns about the potential carcinogenic effects of nitrofuran residues in food products of animal origin, its use has been banned in many countries, including the European Union.[1][3] Regulatory bodies have established stringent monitoring programs to detect the presence of nitrofuran residues, including Nifuraldezone, in food products to ensure consumer safety.[4][5]
Nifuraldezone, like other nitrofurans, is rapidly metabolized in animals, and the parent drug is often not detectable. Therefore, analytical methods focus on the detection of its tissue-bound metabolite, oxamichydrazide (OXZ).[6] This application note provides detailed protocols for the quantification of Nifuraldezone in various food matrices, primarily through the analysis of its metabolite. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for residue analysis.[3][4][6]
Principle of Analysis
The quantification of Nifuraldezone residues involves a multi-step process:
-
Sample Homogenization: The food sample (e.g., meat, honey, seafood) is homogenized to ensure uniformity.[4]
-
Acid Hydrolysis: The homogenized sample is subjected to acid hydrolysis to release the protein-bound metabolites of Nifuraldezone.[3][4]
-
Derivatization: The released metabolite is often derivatized to improve its chromatographic properties and detection sensitivity. A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (NBA).[3][4]
-
Extraction: The derivatized metabolite is extracted from the sample matrix using techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2]
-
LC-MS/MS Analysis: The purified extract is then analyzed by LC-MS/MS for the sensitive and selective quantification of the target analyte.[3][4][6]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of Nifuraldezone (via its metabolite) in different food matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Nifuraldezone Metabolite
| Food Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Meat | LC-MS/MS | 0.013 - 0.200 (as CCα) | - | [1][2] |
| Chicken | icELISA | 0.11 | - | [6] |
| Animal Tissue | UHPLC-MS/MS | 0.04 - 0.11 | 0.13 - 0.37 | |
| Honey | LC-MS/MS | - | 0.25 | |
| Fish | ELISA & LC-MS/MS | - | - |
CCα (Decision Limit): the concentration at and above which it can be concluded with an error probability of α that a sample is non-compliant.
Table 2: Recovery Rates for Nifuraldezone Metabolite Quantification
| Food Matrix | Analytical Method | Fortification Level (µg/kg) | Recovery (%) | Reference |
| Chicken | icELISA | Not Specified | 80.4 - 91.3 | [6] |
| Animal Tissue | UHPLC-MS/MS | Not Specified | 81.92 - 110 | |
| Honey | LC-MS/MS | 0.5 - 2.0 | 92 - 103 | |
| Pork, Croaker, Honey | LC-MS/MS | Not Specified | 87.5 - 112.7 | |
| Bovine Urine | LC-ESI-MS/MS | 0.5 - 2.0 | 90 - 108 |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Nifuraldezone Metabolite in Meat Samples
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][4]
1. Materials and Reagents
-
Homogenizer
-
Centrifuge
-
Water bath or microwave digestion system
-
SPE cartridges (e.g., C18)
-
LC-MS/MS system
-
Nifuraldezone metabolite (OXZ) standard
-
2-nitrobenzaldehyde (NBA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Ultrapure water
2. Sample Preparation
-
Weigh 1-5 g of the homogenized meat sample into a centrifuge tube.[1][4]
-
Add an internal standard solution.
-
Add 5 mL of 0.1 M HCl.
-
Add 200 µL of 50 mM NBA in methanol.
-
Incubate in a water bath at 37-60°C overnight or use a microwave-assisted reaction for a shorter duration (e.g., 2 hours).[1][2]
-
Cool the sample and adjust the pH to 7.0 with NaOH.
-
Perform liquid-liquid extraction with 10 mL of ethyl acetate. Vortex and centrifuge.
-
Collect the organic layer and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water 50:50, v/v).
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition an SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of ammonium formate in water and acetonitrile or methanol is commonly used.[2]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for the derivatized Nifuraldezone metabolite.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Nifuraldezone in food samples.
Caption: Logical relationship of Nifuraldezone metabolism and its analytical target.
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Import Alert 36-04 [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitrofuran Residue Analysis
Introduction
Nitrofurans, a class of synthetic broad-spectrum antibiotics, have been widely used in animal production to treat and prevent bacterial diseases. However, due to concerns about their carcinogenic, mutagenic, and teratogenic effects on human health, their use in food-producing animals has been banned in many countries, including the European Union and the United States.
Despite the ban, residues of nitrofuran metabolites are still detected in various food products of animal origin. The parent nitrofuran compounds are rapidly metabolized in animals, with in vivo half-lives of only a few hours. Consequently, monitoring for nitrofuran abuse relies on the detection of their more stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (B1197227) (AHD), and semicarbazide (B1199961) (SEM), which are the metabolites of furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, respectively.
This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of nitrofuran residues by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The analytical strategy for determining nitrofuran residues involves the detection of their stable metabolites. Since these metabolites are often bound to proteins, a mild acid hydrolysis step is required to release them. To enhance their chromatographic retention and detection by LC-MS/MS, the released metabolites are simultaneously derivatized, most commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA). Following derivatization, the resulting nitrophenyl (NP) derivatives (NP-AOZ, NP-AMOZ, NP-AHD, and NP-SEM) are extracted from the sample matrix, purified, and then analyzed by LC-MS/MS.
Experimental Protocols
Protocol 1: Sample Preparation of Seafood (Shrimp, Fish)
This protocol is adapted from methodologies provided by the FDA and various research articles.
1. Sample Homogenization:
-
Weigh approximately 2.0 g (± 0.1 g) of homogenized edible tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Hydrolysis and Derivatization:
-
Add 10 mL of 0.125 M hydrochloric acid (HCl) to the sample.
-
Add 400 µL of freshly prepared 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol (B129727).
-
Vortex the tube for 15 seconds.
-
Incubate the sample overnight (approximately 16 hours) in a shaking water bath at 37°C. Some rapid methods suggest incubation at 60°C for 2 hours with ultrasonic assistance.
3. Neutralization:
-
Cool the sample to room temperature.
-
Add 1 mL of 0.1 M potassium phosphate (B84403) dibasic (K₂HPO₄) and 1 mL of 0.8 M sodium hydroxide (B78521) (NaOH).
-
Vortex for 15 seconds and adjust the pH to 7.3 ± 0.2 with 0.125 M HCl or NaOH.
4. Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate (B1210297) (EtOAc) to the neutralized sample.
-
Vortex vigorously for 10 seconds.
-
Centrifuge at approximately 3400 rpm for 10 minutes at room temperature.
-
Transfer the upper ethyl acetate layer to a clean 15 mL tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.
5. Clean-up and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.
-
Reconstitute the dried residue in 1 mL of a 50/50 (v/v) methanol/water solution.
-
Vortex for 15 seconds to dissolve the residue.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Poultry and Bovine Liver
This protocol is based on the USDA FSIS methodology.
1. Initial Wash (Optional but Recommended):
-
Weigh 1.0 ± 0.1 g of blended tissue into a 50 mL polypropylene tube.
-
Add 8 mL of methanol and 1 mL of water.
-
Vortex for 10 seconds and centrifuge for 5-10 minutes at 1600-3000 rpm.
-
Discard the supernatant. This step helps remove interfering substances.
2. Hydrolysis and Derivatization:
-
To the washed tissue pellet, add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-NBA in DMSO.
-
Vortex for approximately 10 seconds.
-
Incubate at 35-39°C for at least 16 hours.
3. Neutralization and Extraction:
-
Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 N NaOH, and 5 mL of ethyl acetate.
-
Vortex for 10 seconds and centrifuge for 10 minutes at approximately 3400 rpm.
-
Transfer the ethyl acetate layer to a new tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
4. Evaporation and Reconstitution:
-
Dry the combined ethyl acetate extract under nitrogen at a temperature no higher than 60°C.
-
Reconstitute the residue with 1000 µL of water.
-
Vortex for 10 seconds and filter the extract using a 0.45 µm filter before LC-MS/MS analysis.
Protocol 3: Sample Preparation of Honey
This protocol is a generalized procedure based on several published methods.
1. Sample Dissolution and Clean-up (SPE):
-
Weigh 2.0 g of honey into a 50 mL centrifuge tube.
-
Dissolve the honey in 10 mL of 0.1 M HCl.
-
For cleaner samples, a two-step Solid-Phase Extraction (SPE) can be employed to minimize matrix effects before derivatization. A common approach involves using an Oasis HLB SPE cartridge.
2. Hydrolysis and Derivatization:
-
Add an appropriate volume of 2-NBA solution to the dissolved honey.
-
Incubate overnight at 37°C.
3. pH Adjustment and Extraction:
-
Adjust the pH of the solution to neutral (pH 7).
-
Perform a liquid-liquid extraction with ethyl acetate as described in the previous protocols.
4. Evaporation and Reconstitution:
-
Evaporate the ethyl acetate extract to dryness.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.
Data Presentation
The performance of these methods is typically evaluated based on linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The European Union has set a minimum required performance limit (MRPL) of 1.0 µg/kg for nitrofuran metabolites in many food matrices.
Table 1: Performance Data for Nitrofuran Metabolite Analysis in Various Matrices
| Analyte | Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| AOZ | Fish | UPLC-DAD | 0.80 - 1.10 | 89.8 - 101.9 | < 6.5 | |
| AMOZ | Fish | UPLC-DAD | 0.80 - 1.10 | 89.8 - 101.9 | < 6.5 | |
| AHD | Fish | UPLC-DAD | 0.80 - 1.10 | 89.8 - 101.9 | < 6.5 | |
| SEM | Fish | UPLC-DAD | 0.80 - 1.10 | 89.8 - 101.9 | < 6.5 | |
| AOZ | Honey | LC-MS/MS | 0.25 | 92 - 103 | ≤ 10 | |
| AMOZ | Honey | LC-MS/MS | 0.25 | 92 - 103 | ≤ 10 | |
| AHD | Honey | LC-MS/MS | 0.25 | 92 - 103 | ≤ 10 | |
| SEM | Honey | LC-MS/MS | 0.25 | 92 - 103 | ≤ 10 | |
| AOZ | Shrimp | LC-MS/MS | < 0.05 | - | - | |
| AMOZ | Shrimp | LC-MS/MS | < 0.05 | - | - | |
| AHD | Shrimp | LC-MS/MS | < 0.05 | - | - | |
| SEM | Shrimp | LC-MS/MS | < 0.05 | - | - | |
| AOZ | Animal Tissue | LC-MS/MS | 0.5 | ~40 | - | |
| AMOZ | Animal Tissue | LC-MS/MS | 0.5 | ~80 | - | |
| AHD | Animal Tissue | LC-MS/MS | 1.0 | ~70 | - | |
| SEM | Animal Tissue | LC-MS/MS | 1.0 | ~70 | - |
Note: The presented data is a summary from various sources and specific results may vary depending on the exact experimental conditions and instrumentation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation of nitrofuran metabolites.
Caption: General workflow for nitrofuran residue analysis.
Logical Relationship of Nitrofuran and its Metabolites
This diagram shows the relationship between the parent nitrofuran drugs and their corresponding stable metabolites that are targeted for analysis.
Caption: Parent nitrofurans and their target metabolites.
Application Notes and Protocols for Nifuraldezone-15N3 in Meat and Poultry Testing
Introduction
Nifuraldezone is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenic and mutagenic effects of nitrofuran residues on human health, its use in food-producing animals is banned in many countries, including the European Union. Regulatory bodies mandate the monitoring of nitrofuran residues in food products of animal origin, such as meat and poultry.
Nifuraldezone, like other nitrofurans, is rapidly metabolized in animals, and its residues become covalently bound to tissue proteins. Therefore, the detection of the parent drug is challenging. Instead, the analytical approach focuses on the detection of its tissue-bound metabolite, 5-amino-3-(5-nitro-2-furyl)-1,2,4-oxadiazole (OAH). To ensure the accuracy and reliability of the analytical results, a stable isotopically labeled internal standard is crucial. Nifuraldezone-15N3 (OAH-15N3) serves as an ideal internal standard for the quantitative analysis of OAH in meat and poultry samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a comprehensive protocol for the determination of Nifuraldezone metabolite (OAH) in meat and poultry tissues using this compound as an internal standard. The method involves acid hydrolysis to release the protein-bound metabolite, derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance detection, followed by sample clean-up and analysis by LC-MS/MS.
Principle
The analytical method is based on the stable isotope dilution assay. A known amount of the internal standard, this compound (OAH-15N3), is added to the sample at the beginning of the extraction process. The tissue sample is then subjected to acid hydrolysis to release the bound OAH. Both the native OAH and the labeled OAH-15N3 are simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA) to form their respective NP-OAH and NP-OAH-15N3 derivatives. Following extraction and purification, the derivatives are separated by liquid chromatography and detected by tandem mass spectrometry. The quantification of OAH is performed by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
1. Reagents and Materials
-
Standards:
-
Nifuraldezone metabolite (OAH) analytical standard
-
This compound (OAH-15N3) internal standard
-
-
Reagents:
-
Hydrochloric acid (HCl), 0.1 M
-
2-Nitrobenzaldehyde (2-NBA), 50 mM in DMSO
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Acetonitrile (B52724) (MeCN), HPLC grade
-
Ammonium (B1175870) acetate
-
Trisodium (B8492382) phosphate (B84403) buffer, 0.3 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Water, ultrapure
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
Water bath or microwave digestion system
-
Vortex mixer
-
Nitrogen evaporator
-
Solid-phase extraction (SPE) cartridges (if required)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of OAH and OAH-15N3 in methanol. Store at -20°C.
-
Intermediate Standard Mixture (1 µg/mL): Prepare a mixed intermediate solution containing OAH in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a solution of OAH-15N3 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard mixture with a suitable solvent (e.g., methanol/water). The concentration range should bracket the expected concentration of the analyte in the samples.
3. Sample Preparation
-
Homogenization: Homogenize a representative portion of the meat or poultry sample (e.g., 2 g) until a uniform consistency is achieved.
-
Spiking: Add a known amount of the this compound internal standard spiking solution to the homogenized sample.
-
Hydrolysis and Derivatization:
-
Add 9 mL of 0.1 M HCl and 100 µL of 100 mM 2-NBA solution to the sample.
-
Incubate the mixture. This can be done either by:
-
Conventional Method: Overnight incubation in a water bath at 37°C.
-
Microwave-Assisted Method: A rapid 2-hour incubation in a microwave system at 60°C.
-
-
-
Neutralization: After incubation, cool the sample to room temperature and neutralize the pH to approximately 7.0 by adding 1 mL of 0.3 M trisodium phosphate buffer and approximately 570 µL of 1 M NaOH.
-
Extraction (Modified QuEChERS):
-
Add 10 mL of acetonitrile (MeCN) and vortex for 1 minute.
-
Add approximately 4 g of anhydrous MgSO4 and shake vigorously for 5 minutes.
-
Centrifuge at 3500 rpm for 12 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 1:1 methanol:water).
-
-
Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter before LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl-Hexyl column is suitable for the separation of the derivatized nitrofuran metabolites.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and mobile phase B (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the derivatized OAH (NP-OAH) and the derivatized internal standard (NP-OAH-15N3).
-
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Derivatized Nifuraldezone Metabolite (NP-OAH)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| NP-OAH | [Value] | [Value] | [Value] | [Value] |
| NP-OAH-15N3 (IS) | [Value + 3] | [Value] | [Value] | [Value] |
Note: The exact m/z values for precursor and product ions should be optimized based on the specific LC-MS/MS instrument used. The precursor ion for the 15N3-labeled internal standard will be 3 Da higher than the native analyte.
Table 2: Method Performance Data (Example)
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
| Recovery | 90 - 105% |
| Precision (RSD%) | < 15% |
| Decision Limit (CCα) | 0.20 µg/kg |
| Detection Capability (CCβ) | 0.35 µg/kg |
Note: These are typical performance characteristics and should be determined during method validation in the user's laboratory.
Mandatory Visualization
Caption: Workflow for Nifuraldezone metabolite analysis.
Caption: Nifuraldezone metabolism and analytical detection pathway.
Application Note: Determination of Nifuraldezone in Seafood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuraldezone is a nitrofuran antibiotic that has been used in veterinary medicine. However, due to concerns about the potential carcinogenic and mutagenic effects of its residues, its use in food-producing animals has been banned in many countries. Regulatory authorities worldwide have established stringent controls to prevent the presence of nitrofuran residues in food products, including seafood. Therefore, sensitive and reliable analytical methods are crucial for monitoring Nifuraldezone residues to ensure food safety and compliance with international trade standards.
This application note provides a detailed protocol for the determination of Nifuraldezone in seafood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An overview of an Enzyme-Linked Immunosorbent Assay (ELISA) method for screening purposes is also presented.
Regulatory Landscape
The regulatory status of Nifuraldezone, like other nitrofurans, is marked by a general prohibition of its use in food-producing animals.
-
European Union: The EU has banned the use of nitrofurans in food-producing animals and has established a Reference Point for Action (RPA) for the sum of all nitrofuran metabolites. The current RPA is 0.5 µg/kg. Any detection of nitrofuran metabolites at or above this level in food products is considered non-compliant.
-
United States: The U.S. Food and Drug Administration (FDA) has not established a safe level of exposure to nitrofurans and, therefore, there is a zero-tolerance policy for their residues in food. The presence of any detectable nitrofuran residues in seafood is considered an adulteration. The FDA maintains an import alert for seafood products found to contain nitrofurans.
-
Japan: Japan maintains a Positive List System for agricultural and veterinary chemicals in food. For substances not explicitly listed with a specific Maximum Residue Limit (MRL), a default MRL of 0.01 ppm (10 µg/kg) applies.
-
Codex Alimentarius: The Codex Alimentarius Commission, the international food standards body, has not established a specific MRL for Nifuraldezone in seafood. However, it provides guidelines and codes of practice for the control of veterinary drug residues in food.
Analytical Methods
The primary methods for the detection and quantification of Nifuraldezone residues in seafood are LC-MS/MS and ELISA. LC-MS/MS is considered the confirmatory method due to its high sensitivity and specificity, while ELISA is often employed as a rapid screening tool.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method involves the determination of the tissue-bound metabolite of Nifuraldezone. The parent drug is rapidly metabolized, and its metabolite becomes bound to proteins in the tissue. The analytical procedure, therefore, requires a hydrolysis step to release the metabolite, followed by derivatization to enhance its chromatographic and mass spectrometric properties.
Experimental Protocol
1. Sample Preparation and Homogenization:
-
Thaw frozen seafood samples to room temperature.
-
Collect the edible portion (muscle tissue) and homogenize it using a high-speed blender to achieve a uniform consistency.
2. Hydrolysis and Derivatization:
-
Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 5 mL of 0.2 M hydrochloric acid (HCl).
-
Add 100 µL of a 50 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) solution in methanol. The 2-NBA acts as the derivatizing agent.
-
Vortex the mixture for 1 minute.
-
Incubate the sample in a water bath at 37°C for 16 hours (overnight) with gentle shaking to facilitate the release of the bound metabolite and its simultaneous derivatization.
3. Extraction:
-
Cool the sample to room temperature.
-
Adjust the pH of the solution to 7.0-7.5 using 1.0 M dipotassium (B57713) hydrogen phosphate (B84403) (K2HPO4) and 0.8 M sodium hydroxide (B78521) (NaOH).
-
Add 10 mL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 2 minutes to extract the derivatized metabolite into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
4. Clean-up and Reconstitution:
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 1 mL of a 50:50 (v/v) methanol/water solution.
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for the derivatized Nifuraldezone metabolite.
-
Data Presentation
The performance of the LC-MS/MS method is characterized by several key parameters, which are summarized in the table below.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/kg | |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/kg | |
| Recovery | 82.3 - 112.7% | |
| Precision (RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of Nifuraldezone in seafood.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that can be used to rapidly test a large number of samples for the presence of Nifuraldezone metabolites. Commercial ELISA kits are available for the detection of nitrofuran metabolites. These are typically competitive ELISAs where the derivatized metabolite in the sample competes with a known amount of enzyme-labeled metabolite for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the concentration of the analyte in the sample.
General Protocol Outline
-
Sample Preparation: Similar to the LC-MS/MS method, the sample is homogenized, hydrolyzed, and derivatized.
-
Immunoassay: The prepared sample extract is added to the antibody-coated microplate wells, followed by the addition of the enzyme conjugate.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color.
-
Measurement: The absorbance is measured using a microplate reader. The concentration of the analyte is determined by comparing the absorbance of the sample to a standard curve.
Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/g (µg/kg) | |
| Recovery | 89.8 - 112.5% |
Logical Relationship Diagram
Caption: Principle of competitive ELISA for Nifuraldezone detection.
Conclusion
The LC-MS/MS method provides a robust and sensitive approach for the confirmatory analysis of Nifuraldezone residues in seafood, enabling laboratories to meet stringent regulatory requirements. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers and analysts in the field of food safety. For high-throughput screening, ELISA offers a rapid and cost-effective alternative, with positive results requiring confirmation by a method such as LC-MS/MS. The implementation of these analytical methods is essential for monitoring the food supply and protecting public health.
Application Note and Protocol for the Analysis of Nifuraldezone-¹⁵N₃ in Honey
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Nifuraldezone metabolite residues in honey using a stable isotope-labeled internal standard (Nifuraldezone-¹⁵N₃) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nitrofurans, including Nifuraldezone, are broad-spectrum antibiotics that are banned for use in food-producing animals in many countries due to public health concerns.[1] As parent nitrofuran drugs are rapidly metabolized, analytical methods focus on the detection of their more stable tissue-bound metabolites.[1] This protocol is adapted from established methods for other nitrofuran metabolites.
Principle
The method involves the extraction of the Nifuraldezone metabolite from honey, followed by a derivatization step to create a more stable and chromatographically suitable derivative. The use of Nifuraldezone-¹⁵N₃ as an internal standard (IS) corrects for matrix effects and variations in sample preparation and instrument response, leading to accurate quantification. The analysis is performed by LC-MS/MS, which offers high sensitivity and selectivity for the detection of the target analyte.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on typical values for nitrofuran metabolite analysis in honey.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Protocol
Materials and Reagents
-
Nifuraldezone metabolite standard
-
Nifuraldezone-¹⁵N₃ internal standard solution (concentration to be optimized)
-
Honey samples
-
Hydrochloric acid (HCl), 0.1 M
-
2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄), 0.1 M
-
Ethyl acetate (B1210297)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation and Extraction
-
Weigh 1-2 g of a homogenized honey sample into a 50 mL centrifuge tube.[1]
-
Add a known amount of the Nifuraldezone-¹⁵N₃ internal standard solution.
-
Add 3-5 mL of 0.1 M HCl.[1]
-
Vortex the sample until the honey is completely dissolved.
-
Add 0.3 mL of 50 mM 2-Nitrobenzaldehyde solution.[1]
-
Vortex the mixture and incubate at 37°C overnight (approximately 16 hours) for derivatization.[1]
-
Allow the sample to cool to room temperature.
-
Adjust the pH to approximately 7 by adding 0.6 mL of 1 M K₂HPO₄ solution.[1]
-
Add 10 mL of ethyl acetate, vortex vigorously, and centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for both the analyte and the internal standard for quantification and confirmation.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of Nifuraldezone-¹⁵N₃ in honey.
Caption: Experimental workflow for Nifuraldezone-¹⁵N₃ analysis in honey.
Caption: Logical relationship of components in the analytical method.
References
Application Note: Utilizing Nifuraldezone-15N3 for Enhanced Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In preclinical drug development, understanding the metabolic stability of a new chemical entity (NCE) is paramount for predicting its pharmacokinetic profile, including clearance and half-life. In vitro assays using liver fractions, such as microsomes and hepatocytes, are standard methods for assessing metabolic liability. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification in these assays, mitigating variations from sample preparation and instrument response. Nifuraldezone-15N3, a stable isotope-labeled version of the nitrofuran compound Nifuraldezone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolic stability studies. Its use ensures robust and reliable data for critical decision-making in the drug discovery pipeline.
This document provides detailed protocols for conducting metabolic stability assays of Nifuraldezone using human liver microsomes (HLM) and cryopreserved human hepatocytes, with this compound as the internal standard.
Principle of the Assay
The metabolic stability of a compound is determined by measuring its rate of disappearance when incubated with a metabolically active system like liver microsomes or hepatocytes. The experiment involves incubating the test compound (Nifuraldezone) at a specific concentration with the liver preparation and cofactors necessary for enzymatic activity (e.g., NADPH for Phase I metabolism). Aliquots are taken at various time points, and the metabolic reaction is quenched. The concentration of the remaining parent compound is then quantified using LC-MS/MS. This compound is added to each sample as an internal standard to correct for analytical variability. From the rate of disappearance, key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Data Presentation
The following tables summarize hypothetical, yet representative, data from metabolic stability assays of Nifuraldezone in human liver microsomes and hepatocytes. This data is for illustrative purposes to demonstrate the application of this compound.
Table 1: Metabolic Stability of Nifuraldezone in Human Liver Microsomes (HLM)
| Time (min) | Nifuraldezone Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Calculated Pharmacokinetic Parameters for Nifuraldezone in HLM
| Parameter | Value | Units |
| In Vitro Half-life (t½) | 25.1 | min |
| Intrinsic Clearance (CLint) | 27.6 | µL/min/mg protein |
Table 3: Metabolic Stability of Nifuraldezone in Cryopreserved Human Hepatocytes
| Time (min) | Nifuraldezone Remaining (%) |
| 0 | 100 |
| 15 | 90 |
| 30 | 78 |
| 60 | 55 |
| 120 | 30 |
Table 4: Calculated Pharmacokinetic Parameters for Nifuraldezone in Hepatocytes
| Parameter | Value | Units |
| In Vitro Half-life (t½) | 88.5 | min |
| Intrinsic Clearance (CLint) | 7.8 | µL/min/million cells |
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
1. Materials and Reagents:
-
Nifuraldezone
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Control compounds (e.g., Testosterone - high clearance, Verapamil - intermediate clearance)
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Nifuraldezone in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO. Further dilute in ACN/water (50:50) to a working concentration of 100 ng/mL for use as the internal standard spiking solution.
-
Prepare working solutions of Nifuraldezone by diluting the stock solution in the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the Nifuraldezone working solution to the pre-warmed microsome mixture to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the this compound internal standard. This stops the reaction and precipitates the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Nifuraldezone relative to the this compound internal standard.
-
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes
1. Materials and Reagents:
-
Nifuraldezone
-
This compound (Internal Standard)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN), HPLC grade
-
Control compounds (e.g., Propranolol - high clearance, Diltiazem - intermediate clearance)
2. Procedure:
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and adjust the cell density to 1 x 10^6 viable cells/mL in the incubation medium.
-
-
Incubation:
-
In a non-coated plate, pre-warm the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.
-
Add Nifuraldezone from a stock solution to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding the cell suspension aliquot to a tube containing ice-cold acetonitrile with the this compound internal standard.
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining Nifuraldezone relative to the this compound internal standard using a validated LC-MS/MS method.
-
Visualizations
Caption: Workflow for HLM Metabolic Stability Assay.
Caption: Proposed Metabolic Pathway of Nifuraldezone.
Discussion
The metabolic stability of Nifuraldezone, like other nitroaromatic compounds, is expected to be primarily governed by nitroreduction. This process involves the enzymatic reduction of the nitro group to nitroso, hydroxylamine, and finally amino metabolites. These reactions are catalyzed by nitroreductases, which in mammals, include enzymes like NAD(P)H:quinone oxidoreductase. The hydroxylamine intermediate is often reactive and can be a precursor to further conjugation reactions.
The data presented, although hypothetical, illustrates that Nifuraldezone is more rapidly metabolized in human liver microsomes compared to hepatocytes. This could suggest a primary role for Phase I enzymes, which are highly concentrated in microsomes, in its clearance. The slower metabolism in hepatocytes, which contain both Phase I and Phase II enzymes and cellular transporters, provides a more physiologically relevant model of overall hepatic clearance.
The use of this compound as an internal standard is critical in these assays. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects during ionization in the mass spectrometer. This allows for accurate correction of any sample loss during preparation and variations in instrument response, leading to highly reliable and reproducible quantitative results. This is particularly important for compounds like nitrofurans that are known to be rapidly metabolized.
Conclusion
This application note provides a framework for assessing the metabolic stability of Nifuraldezone using standard in vitro models. The detailed protocols for both human liver microsomes and hepatocytes, combined with the use of the stable isotope-labeled internal standard this compound, offer a robust methodology for generating high-quality data. This information is invaluable for drug development professionals to understand the pharmacokinetic properties of Nifuraldezone and to guide further optimization and development of nitrofuran-based drug candidates.
Application Note & Protocol: Derivatization of Nifuraldezone for Sensitive GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifuraldezone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to potential health risks to consumers. Consequently, sensitive and reliable analytical methods are required for its detection. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of nitrofuran metabolites, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly when coupled with appropriate derivatization techniques to enhance the volatility and thermal stability of the analyte. This application note provides a detailed protocol for the derivatization of Nifuraldezone using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by GC-MS. This method is intended to provide a framework for researchers developing and validating methods for the detection of Nifuraldezone in various matrices.
Introduction
Nifuraldezone belongs to the nitrofuran class of veterinary drugs. Due to concerns over the carcinogenicity of their metabolites, the use of nitrofurans in livestock production is widely prohibited. Regulatory monitoring requires highly sensitive analytical methods to detect residues in food products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique known for its high resolution and specificity. However, direct analysis of Nifuraldezone by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet.
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties. For GC-MS analysis, derivatization aims to increase volatility and thermal stability. Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for compounds containing hydroxyl, amino, or thiol groups. This application note details a protocol for the trimethylsilylation of Nifuraldezone using BSTFA, a widely used silylating agent.
Experimental Protocol
This protocol outlines the necessary steps for sample extraction, derivatization, and subsequent GC-MS analysis of Nifuraldezone.
Materials and Reagents
-
Nifuraldezone standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate (B1210297), HPLC grade
-
Hexane, HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Sample Preparation (General Procedure for a Liquid Matrix, e.g., Milk)
-
Extraction:
-
To 10 mL of the liquid sample, add 20 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Pool the ethyl acetate extracts.
-
-
Clean-up using SPE:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pooled ethyl acetate extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elute the analyte with 10 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of anhydrous pyridine.
-
Derivatization Procedure
-
To the 100 µL of reconstituted sample extract in a sealed vial, add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of the derivatized Nifuraldezone. Method optimization is recommended.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis or Full Scan (50-500 m/z) for qualitative analysis |
| Hypothetical SIM Ions | To be determined from the mass spectrum of the derivatized Nifuraldezone standard (e.g., molecular ion and key fragment ions). |
Data Presentation
The following tables represent hypothetical quantitative data for the GC-MS analysis of derivatized Nifuraldezone. These values should be determined experimentally during method validation.
Table 1: Hypothetical Chromatographic and Mass Spectrometric Data
| Analyte (Derivatized) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Nifuraldezone-TMS | 12.5 | 313 (M+) | 298 | 73 |
Table 2: Hypothetical Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg |
| Recovery (%) | 85 - 105% |
| Precision (RSD%) | < 15% |
Visualizations
Derivatization Reaction
The proposed derivatization of Nifuraldezone with BSTFA involves the silylation of the aldehyde hydrate, which can exist in equilibrium with the aldehyde form. The reaction is catalyzed by TMCS.
Caption: Derivatization of Nifuraldezone with BSTFA.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Solid-Phase Extraction for Nifuraldezone Cleanup: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the cleanup of Nifuraldezone from biological matrices using solid-phase extraction (SPE). The methodologies described are based on established analytical procedures for nitrofuran antibiotics and their metabolites, ensuring a robust and reliable approach for sample purification prior to instrumental analysis.
Introduction
Nifuraldezone is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenicity of nitrofuran residues in food products of animal origin, its use has been banned in many countries. Regulatory authorities worldwide monitor for the presence of these residues in food matrices such as meat, poultry, and seafood. Accurate determination of Nifuraldezone residues requires effective sample preparation to remove matrix interferences before analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex sample matrices. This application note details a comprehensive SPE protocol for the cleanup of Nifuraldezone.
Principle of the Method
The presented protocol involves the extraction of Nifuraldezone from the sample matrix, followed by a derivatization step to a more stable product, and subsequent cleanup using a solid-phase extraction cartridge. The derivatized Nifuraldezone is retained on the SPE sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of organic solvent, concentrated, and analyzed by LC-MS/MS.
Materials and Reagents
-
Nifuraldezone analytical standard
-
2-Nitrobenzaldehyde (B1664092) (2-NBA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dipotassium hydrogen phosphate (B84403) (K2HPO4)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Water, HPLC grade
-
Solid-Phase Extraction Cartridges:
-
Option 1: Reversed-phase C18 cartridges
-
Option 2: Polymeric reversed-phase Oasis HLB cartridges
-
Experimental Protocols
Sample Preparation and Extraction
-
Weigh 2.0 (± 0.1) g of homogenized tissue sample (e.g., shrimp, poultry muscle) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of 0.125 M HCl to the sample.
-
Vortex for 1 minute to ensure thorough mixing.
Hydrolysis and Derivatization
-
Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol to the sample mixture.
-
Incubate the sample in a shaking water bath at 37°C overnight (approximately 16 hours) to allow for hydrolysis and derivatization of the analyte.
-
Alternatively, for a more rapid procedure, a microwave-assisted derivatization can be performed.
pH Adjustment and Liquid-Liquid Extraction (Pre-SPE Cleanup)
-
Cool the sample to room temperature.
-
Adjust the pH of the sample to 7.3 ± 0.2 with 1 M NaOH and 0.1 M K2HPO4 solution.
-
Add 10 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., 10% methanol in water) for loading onto the SPE cartridge.
Solid-Phase Extraction (SPE) Cleanup
The following are two alternative SPE protocols using different sorbents.
Protocol A: C18 SPE Cartridge
-
Conditioning: Condition the C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the derivatized Nifuraldezone with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol B: Oasis HLB SPE Cartridge
A simplified 3-step protocol can be used with Oasis HLB cartridges.
-
Loading: Directly load the reconstituted sample extract onto the Oasis HLB cartridge (e.g., 60 mg, 3 mL).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water.
-
Elution: Elute the analyte with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Presentation
The following tables summarize representative quantitative data for the analysis of nitrofuran metabolites using methods incorporating solid-phase extraction or similar cleanup techniques. These values can be considered as performance targets for the Nifuraldezone cleanup protocol.
Table 1: Recovery Data for Nitrofuran Metabolites
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | Reference |
| Semicarbazide (SEM) | Shrimp | 1.0 | 97.0 - 101.4 | |
| Nitrofuran Metabolites | Honey | 0.5 - 2.0 | 92 - 103 | |
| Dexamethasone & Impurities | Elixir/Oral Solution | N/A | 100 ± 5 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Nitrofuran Metabolites
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Nitrofuran Metabolites | Shrimp | 0.20 - 0.30 | N/A | |
| Nitrofuran Metabolites | Fish | 0.25 - 0.33 | 0.80 - 1.10 | |
| Nitrofuran Metabolites | Honey | N/A | 0.25 | |
| Nifuraldezone & others | Animal Tissue | N/A | CCα: 0.013 - 0.200 |
Note: CCα (Decision Limit) is the concentration at and above which it can be concluded with a statistical certainty that a sample is non-compliant.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the solid-phase extraction of Nifuraldezone.
Caption: C18 SPE Workflow for Nifuraldezone Cleanup.
Caption: Simplified Oasis HLB SPE Workflow.
Conclusion
The solid-phase extraction protocols detailed in this application note provide an effective and reliable method for the cleanup of Nifuraldezone from complex biological matrices. The choice between a traditional C18 sorbent and a modern polymeric sorbent like Oasis HLB will depend on the specific requirements of the laboratory, including sample throughput and desired level of cleanup. Proper validation of the chosen method is essential to ensure accurate and precise quantification of Nifuraldezone residues in compliance with regulatory standards.
Application Note: Determination of Nifuraldezone Residues in Animal Tissues by LC-MS/MS
Introduction
Nifuraldezone is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenic and mutagenic effects of nitrofuran metabolites, the use of these compounds in food-producing animals is prohibited in many countries, including the European Union. Regulatory bodies have established minimum required performance limits (MRPL) for the detection of nitrofuran residues in animal-derived food products to ensure consumer safety. The parent nitrofuran drugs are rapidly metabolized, and their residues are not typically detectable in tissues for extended periods. However, their metabolites can bind to proteins and persist in tissues, making them suitable markers for monitoring the illegal use of these drugs. This application note describes a sensitive and reliable method for the determination of Nifuraldezone residues in various animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The analytical procedure involves the release of protein-bound metabolites through acid hydrolysis, followed by derivatization of the metabolite with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable derivative. The derivatized analyte is then extracted from the tissue matrix, purified, and analyzed by LC-MS/MS. Quantification is typically performed using an internal standard to ensure accuracy and precision. A rapid method utilizing microwave-assisted derivatization followed by a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction has also been developed to reduce sample turnaround time.
Experimental Protocols
This section details the methodologies for the key experiments involved in the determination of Nifuraldezone residues in animal tissues.
Protocol 1: Sample Preparation using Acid Hydrolysis, Derivatization, and Liquid-Liquid Extraction (LLE)
This protocol is a conventional and widely used method for the extraction of nitrofuran metabolites.
1. Sample Homogenization:
-
Weigh 1.0 ± 0.01 g of homogenized animal tissue (e.g., muscle, liver, kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Acid Hydrolysis and Derivatization:
-
Add 5 mL of 0.1 M HCl to the sample.
-
Add 200 µL of 5 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Vortex the mixture for 1 minute.
-
Incubate the sample in a water bath or heating block at 37 °C overnight (approximately 16 hours) to facilitate hydrolysis and derivatization.
3. Neutralization and Extraction:
-
After incubation, cool the sample to room temperature.
-
Neutralize the mixture by adding 5 mL of 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) buffer (K₂HPO₄) and adjust the pH to 7.0 ± 0.2 with 1 M NaOH.
-
Add 10 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4 °C.
4. Supernatant Collection and Evaporation:
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40 °C.
5. Reconstitution:
-
Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.5 mM ammonium (B1175870) acetate) and vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Rapid Sample Preparation using Microwave-Assisted Derivatization and QuEChERS Extraction
This protocol offers a significantly faster alternative to the conventional method.
1. Sample Homogenization:
-
Weigh 1.0 ± 0.01 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.
2. Microwave-Assisted Hydrolysis and Derivatization:
-
Add 5 mL of 0.1 M HCl and 200 µL of 5 mM 2-NBA in DMSO.
-
Vortex for 1 minute.
-
Place the tube in a microwave reactor and heat at 650 W for 2 hours.
3. QuEChERS Extraction:
-
After cooling, add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a dSPE tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
5. Final Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
Protocol 3: LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of Nifuraldezone metabolites.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.5 mM ammonium acetate in water.
-
Mobile Phase B: 0.5 mM ammonium acetate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and equilibrate.
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the derivatized Nifuraldezone metabolite for confirmation.
-
Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
Specific mass transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following table summarizes the quantitative data for the determination of Nifuraldezone residues in animal tissues from various studies.
| Parameter | Nifuraldezone Metabolite | Matrix | Method | Value | Reference |
| Decision Limit (CCα) | NP-Nifuraldezone | Meat | LC-MS/MS | 0.013 - 0.200 µg/kg | |
| Detection Capability (CCβ) | NP-Nifuraldezone | Meat | LC-MS/MS | - | - |
| Limit of Detection (LOD) | Nitrofuran Metabolites | Muscle | LC-MS/MS | 0.5 - 5 ng/g | |
| Limit of Quantification (LOQ) | Nitrofuran Metabolites | Muscle | LC-MS/MS | 2.5 - 10 ng/g | |
| Recovery | Nitrofuran Metabolites | Meat | LC-MS/MS | 84.5 - 109.7% | |
| Recovery (SPE) | Nitrofuran Metabolites | Muscle | LC-MS/MS | 92 - 105% |
Note: NP-Nifuraldezone refers to the 2-nitrobenzaldehyde derivative of the Nifuraldezone metabolite. Data for CCβ was not explicitly found for Nifuraldezone in the provided search results. The ranges for CCα, LOD, and LOQ may encompass other nitrofuran metabolites analyzed in the same studies.
Mandatory Visualization
Caption: Workflow for Nifuraldezone Residue Analysis.
Troubleshooting & Optimization
Technical Support Center: Nifuraldezone Analysis by LC-MS
Welcome to the technical support center for the analysis of Nifuraldezone and its metabolite, Semicarbazide (SEM), by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of Nifuraldezone challenging?
A1: Nifuraldezone is unstable and rapidly metabolizes in the body to form a more stable, protein-bound metabolite called Semicarbazide (SEM). Therefore, quantitative analysis typically focuses on the detection of SEM as a marker residue for Nifuraldezone exposure. This requires specific sample preparation steps, including hydrolysis and derivatization, which can introduce variability.
Q2: What is the purpose of the derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA)?
A2: The derivatization of SEM with 2-nitrobenzaldehyde (2-NBA) is a crucial step to form a more stable and chromatographically suitable derivative, NP-SEM. This derivative has better ionization efficiency and fragmentation patterns for sensitive and specific detection by LC-MS/MS.
Q3: How stable is the Semicarbazide (SEM) metabolite?
A3: Studies have shown that SEM is a stable metabolite. It is resistant to conventional cooking techniques and can remain stable in tissue samples for extended periods when stored at -20°C. Stock and working standard solutions of SEM in methanol (B129727) have also demonstrated good stability.
Q4: What are the common sources of variability in Nifuraldezone/SEM analysis?
A4: Common sources of variability include:
-
Incomplete hydrolysis: Failure to completely release the protein-bound SEM.
-
Inconsistent derivatization: Variations in reaction time, temperature, or reagent concentration.
-
Matrix effects: Interference from other components in the sample matrix, leading to ion suppression or enhancement.[1]
-
Analyte stability: Degradation of the derivatized product (NP-SEM) if not handled properly.
-
Standard LC-MS issues: Problems with the LC system (pumps, column, mobile phase) or the mass spectrometer (ion source, calibration).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the LC-MS analysis of Nifuraldezone (as SEM).
Issue 1: No Peak or Very Low Signal Intensity for the Analyte
| Possible Cause | Recommended Action |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for the derivatized SEM (NP-SEM) and the internal standard. |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, cone, lens) according to the manufacturer's recommendations. |
| Inefficient Derivatization | Prepare fresh derivatizing reagent (2-NBA). Optimize reaction conditions (temperature and time). A microwave-assisted reaction can sometimes improve efficiency and reduce time. |
| Degradation of Analyte | Ensure samples and standards are processed and analyzed within their stability window. Prepare fresh standards. |
| LC System Malfunction | Check for leaks, ensure proper mobile phase composition and flow rate, and confirm the autosampler is injecting correctly. |
| Matrix-induced Ion Suppression | Dilute the sample extract, improve the sample clean-up procedure, or use a stable isotope-labeled internal standard to compensate for the effect.[1] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Action |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Sample Solvent Mismatch | Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.[2] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 3: Retention Time Shifts
| Possible Cause | Recommended Action |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate composition. Degas the solvents properly. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Air Bubbles in the Pump | Purge the pump to remove any trapped air bubbles. |
| Matrix Effects | In some cases, matrix components can interact with the stationary phase and affect the retention of the analyte. Improving sample cleanup can help. |
Issue 4: High Background Noise or Contamination
| Possible Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[3] Prepare fresh mobile phases and sample preparation solutions. |
| Carryover from Previous Injections | Implement a rigorous needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture. |
| Leaching from Plasticware | Use appropriate laboratory glassware and minimize the use of plastic containers that may leach contaminants. |
| Environmental Contamination | Keep the area around the LC-MS system clean. |
Experimental Protocol: Analysis of SEM in Tissue
This protocol provides a general methodology for the determination of Semicarbazide (SEM) in tissue samples.
1. Sample Preparation
-
Homogenization: Homogenize 1 gram of tissue with 5 mL of water.
-
Hydrolysis: Add 0.5 mL of 1M HCl and 100 µL of 2-nitrobenzaldehyde solution (50 mM in DMSO).
-
Incubation: Incubate the mixture at 37°C overnight or use a validated microwave-assisted method for a shorter duration (e.g., 2 hours).
-
Neutralization and Extraction: Neutralize the sample with 0.5 mL of 1M NaOH. Add 5 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor at least two transitions for the derivatized SEM (NP-SEM) and the internal standard. |
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Typical Retention Time (min) |
| NP-SEM | 209.1 | 134.1 | 162.1 | 4.5 |
| NP-SEM-13C6 (IS) | 215.1 | 140.1 | 168.1 | 4.5 |
Note: The exact m/z values and retention times may vary depending on the specific instrumentation and chromatographic conditions.
Visualizations
Caption: Experimental workflow for Nifuraldezone (as SEM) analysis.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
Technical Support Center: Nifuraldezone-15N3 Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nifuraldezone-15N3 as an internal standard to minimize matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary purpose is to accurately quantify Nifuraldezone in complex matrices by co-eluting with the analyte and compensating for variations in sample preparation, injection volume, and, most importantly, matrix effects such as ion suppression or enhancement.
Q2: How does this compound help in minimizing matrix effects?
A2: Since this compound is structurally identical to the analyte with the exception of the heavier nitrogen isotopes, it exhibits nearly identical behavior during extraction, chromatography, and ionization. Any signal suppression or enhancement experienced by the native Nifuraldezone will be mirrored by the 15N3-labeled standard. By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard if this compound is unavailable?
A3: While other compounds (structural analogs) can be used as internal standards, they are not as effective as a SIL internal standard. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to inaccurate results when compensating for matrix effects. This compound is the ideal choice for this analysis.
Q4: What level of matrix effect is considered acceptable when using this compound?
A4: For validated methods analyzing nitrofuran metabolites in matrices like meat, the calculated matrix effect should ideally not exceed 15%, with a relative standard deviation (RSD) of ≤20%.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Nifuraldezone using this compound as an internal standard.
Issue 1: High variability in analyte response across different samples.
-
Possible Cause: Inconsistent matrix effects between samples. While this compound compensates for matrix effects, significant variations can still impact data quality.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is effective for meat samples. Ensure that the dispersive solid-phase extraction (d-SPE) step is sufficient to remove a majority of interfering matrix components like fats and proteins.
-
Chromatographic Separation: Adjust the LC gradient to ensure Nifuraldezone and its internal standard elute in a region free from significant co-eluting matrix components.
-
Matrix Matched Calibrants: Prepare calibration standards in an extract of the same matrix as the samples to mimic the matrix effects.
-
Issue 2: Low signal intensity for both Nifuraldezone and this compound.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components entering the mass spectrometer, thereby lessening ion suppression.
-
Check Derivatization Efficiency: Incomplete derivatization of the nitrofuran metabolites will lead to poor ionization and low signal. Verify the pH, temperature, and reaction time of the derivatization step.
-
Ion Source Cleaning: A contaminated ion source can be a major cause of signal suppression. Follow the manufacturer's instructions for cleaning the ion source.
-
Issue 3: Inconsistent internal standard response.
-
Possible Cause: Issues with the addition of the internal standard or its degradation.
-
Troubleshooting Steps:
-
Verify Pipetting: Ensure the internal standard is accurately and consistently added to all samples and calibrants at the beginning of the sample preparation process.
-
Assess Stability: Confirm the stability of this compound in the storage solvent and throughout the sample preparation workflow.
-
Check for Contamination: Ensure the internal standard stock solution is not contaminated.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Nifuraldezone in meat matrices using a validated LC-MS/MS method with this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Trueness (Recovery %) | 90 - 110% |
| Repeatability (RSD %) | < 15% |
| Within-Laboratory Reproducibility (RSD %) | < 20% |
Data based on the performance characteristics of validated methods for nitrofuran analysis in meat.
Table 2: Matrix Effect and Process Efficiency
| Parameter | Formula | Acceptable Range |
| Matrix Factor (MF) | (Peak area in matrix) / (Peak area in neat solvent) | 0.85 - 1.15 |
| Recovery (RE) | (Peak area of pre-spiked sample) / (Peak area of post-spiked sample) | > 80% |
| Process Efficiency (PE) | (Peak area of pre-spiked sample) / (Peak area in neat solvent) | - |
| IS Normalized Matrix Factor | (MF of Analyte) / (MF of IS) | 0.9 - 1.1 |
Formulas and acceptable ranges are based on standard practices for bioanalytical method validation.
Experimental Protocols
Protocol 1: Sample Preparation of Meat Tissue
This protocol is based on a microwave-assisted derivatization followed by a modified QuEChERS extraction.
-
Homogenization: Weigh 2 g of homogenized meat tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to each sample.
-
Hydrolysis and Derivatization:
-
Add 10 mL of 0.1 M HCl.
-
Add 200 µL of 2-nitrobenzaldehyde (B1664092) (2-NBA) solution.
-
Cap the tubes and vortex for 1 minute.
-
Place the tubes in a microwave extractor and heat at 95°C for 2 hours.
-
-
QuEChERS Extraction:
-
Cool the tubes to room temperature.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nifuraldezone and this compound into the reconstitution solvent at two concentration levels (low and high).
-
Set B (Post-extraction Spike): Extract blank meat tissue using the protocol above. Spike Nifuraldezone and this compound into the final reconstituted extract at the same low and high concentrations.
-
Set C (Pre-extraction Spike): Spike Nifuraldezone into blank meat tissue before the extraction process at the same low and high concentrations. This compound is also added at the beginning.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A)
-
Visualizations
Caption: Experimental workflow for Nifuraldezone analysis.
Caption: Troubleshooting logic for common issues.
Technical Support Center: Nifuraldezone Quantification
Welcome to the technical support center for the quantification of Nifuraldezone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a particular focus on ion suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Nifuraldezone quantification?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Nifuraldezone, is reduced by co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. The presence of interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.
Q2: What are the common sources of ion suppression when analyzing Nifuraldezone in biological matrices?
A2: When analyzing Nifuraldezone in matrices such as animal tissue, plasma, or feed, common sources of ion suppression include:
-
Phospholipids: Abundant in biological membranes, these are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample preparation or the biological matrix itself can crystallize on the ESI probe, reducing ionization efficiency.
-
Endogenous small molecules: Co-eluting metabolites and other small molecules from the sample can compete with Nifuraldezone for ionization.
-
Proteins and peptides: Inadequately removed proteins and peptides can also interfere with the ionization process.
Q3: I am observing a significantly lower signal for my Nifuraldezone standard when it is spiked into my sample matrix compared to the pure solvent. Is this ion suppression?
A3: Yes, a significant decrease in signal intensity for an analyte when moving from a neat solution to a sample matrix is a classic indicator of ion suppression. To quantify this, you can calculate the matrix effect. A common method is to compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solvent standard at the same concentration.
Q4: How can I minimize ion suppression in my Nifuraldezone analysis?
A4: Minimizing ion suppression is critical for accurate and reliable quantification. Key strategies include:
-
Effective Sample Preparation: This is the most crucial step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.
-
Chromatographic Separation: Optimizing your LC method to separate Nifuraldezone from co-eluting matrix components can significantly reduce suppression. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.
-
Use of an appropriate internal standard: A stable isotope-labeled (SIL) internal standard for Nifuraldezone is the ideal choice as it will co-elute and experience similar ion suppression, allowing for accurate correction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Nifuraldezone that may be related to ion suppression.
Problem 1: Low or no detectable Nifuraldezone signal in matrix samples.
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | 1. Review and Optimize Sample Preparation: Ensure your sample cleanup is adequate. If using protein precipitation, consider switching to a more rigorous method like SPE or LLE. 2. Dilute the Sample: Try a serial dilution of your sample extract to reduce the concentration of matrix components. 3. Modify Chromatographic Conditions: Adjust the LC gradient to better separate Nifuraldezone from the regions of ion suppression. |
| Instrumental Issues | 1. Check MS Source Cleanliness: A contaminated ion source can exacerbate ion suppression. Clean the source according to the manufacturer's instructions. 2. Verify Instrument Parameters: Ensure that the MS parameters (e.g., spray voltage, gas flows, temperature) are optimized for Nifuraldezone. |
Problem 2: Poor reproducibility of Nifuraldezone quantification across different sample preparations.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Cleanup | 1. Standardize the Sample Preparation Protocol: Ensure every step of your SPE or LLE protocol is performed consistently. 2. Automate Sample Preparation: If possible, use automated sample preparation systems to minimize human error and improve consistency. |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable ion suppression between samples. 2. Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to account for consistent matrix effects. |
Quantitative Data on Matrix Effects in Nitrofuran Analysis
| Analyte (Metabolite) | Matrix Effect (%) in Porcine Muscle |
| AMOZ | -15.2 |
| AHD | -10.5 |
| SEM | +10.2 |
| Nifuraldezone Metabolite (NPOAH) | -8.7 |
| AOZ | -12.1 |
Data is illustrative and can vary significantly based on the specific matrix, sample preparation method, and analytical instrumentation.
Experimental Protocols
Protocol 1: General Sample Preparation for Nifuraldezone in Animal Tissue
This protocol is a generalized procedure based on methods for nitrofuran analysis in animal tissues.
-
Homogenization: Homogenize 2g of tissue sample.
-
Hydrolysis and Derivatization:
-
Add an internal standard solution.
-
Add 0.1 M HCl and a derivatizing agent (e.g., 2-nitrobenzaldehyde).
-
Incubate to allow for the release of protein-bound metabolites and their derivatization. A microwave-assisted reaction can significantly shorten this step.
-
-
Neutralization: Neutralize the sample with a suitable buffer (e.g., phosphate (B84403) buffer) and adjust the pH.
-
Liquid-Liquid Extraction (LLE):
-
Add an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
Condition an appropriate SPE cartridge.
-
Load the reconstituted sample.
-
Wash the cartridge to remove impurities.
-
Elute Nifuraldezone with a suitable solvent.
-
Evaporate and reconstitute for analysis.
-
Protocol 2: Post-Column Infusion Test to Identify Regions of Ion Suppression
This protocol helps to visualize at which retention times ion suppression occurs.
-
Prepare two infusion pumps:
-
Pump A: Your standard LC mobile phase.
-
Pump B: A solution of Nifuraldezone at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
-
Set up the system: Connect the output of the LC column to a T-junction. Connect the output of infusion pump B to the other inlet of the T-junction. The outlet of the T-junction goes to the mass spectrometer's ion source.
-
Acquire a stable baseline: Start both pumps. You should observe a stable signal for Nifuraldezone.
-
Inject a blank matrix extract: Inject a sample of your extracted blank matrix onto the LC column.
-
Monitor the Nifuraldezone signal: Any dips in the baseline signal of Nifuraldezone correspond to retention times where co-eluting matrix components are causing ion suppression.
Visualizations
Caption: A workflow for Nifuraldezone analysis and troubleshooting ion suppression.
Caption: The mechanism of ion suppression in an ESI droplet.
Technical Support Center: Optimizing Nifuraldezone Chromatography
Welcome to the technical support center for Nifuraldezone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatography of Nifuraldezone, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) in Nifuraldezone chromatography?
Poor peak shape in the chromatography of Nifuraldezone, like many polar compounds, can stem from several factors. The most common issues include:
-
Secondary Interactions: Nifuraldezone's polar nature can lead to unwanted interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. These interactions can cause significant peak tailing.
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and broadening. Given that Nifuraldezone is reported to be soluble in DMSO, care must be taken when using it as a sample solvent in reversed-phase HPLC.
-
Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape. This can be accelerated by using aggressive mobile phases (e.g., high pH) without a suitable column.
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can contribute to peak broadening.
Q2: What are the recommended starting conditions for developing an HPLC method for Nifuraldezone?
Based on methods for related nitrofuran compounds, the following are general starting points for developing a reversed-phase HPLC method for Nifuraldezone. Optimization will be necessary for your specific application.
| Parameter | Recommendation |
| Column | C18 or C8, 3.5-5 µm particle size, 4.6 x 150 mm or 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV, wavelength to be determined by UV scan of Nifuraldezone |
| Injection Volume | 5-20 µL |
| Sample Solvent | Ideally, dissolve in the initial mobile phase. If using DMSO, keep the volume as low as possible. |
Q3: How can I find the pKa of Nifuraldezone to optimize the mobile phase pH?
Troubleshooting Guides
Issue: Peak Tailing for Nifuraldezone
Peak tailing is a common issue when analyzing polar compounds like Nifuraldezone. Follow this guide to diagnose and resolve the problem.
Step 1: Initial Checks
-
System Suitability: Ensure your HPLC system is performing correctly by running a standard with a known peak shape.
-
Column Health: Check the column's history and performance. If the column is old or has been used with harsh conditions, it may be the source of the tailing.
Step 2: Method Parameter Evaluation
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.
-
If Nifuraldezone is suspected to be a basic compound: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can protonate silanol groups on the stationary phase, reducing secondary interactions.
-
If Nifuraldezone is suspected to be an acidic compound: Increasing the mobile phase pH might be necessary, but this can be detrimental to standard silica-based columns. Consider using a hybrid or pH-stable column.
-
-
Buffer Concentration: Ensure adequate buffering capacity, typically between 10-25 mM.
-
Organic Modifier: The choice of organic solvent can influence peak shape. Try switching between acetonitrile and methanol, as they offer different selectivities.
Step 3: Sample and Column Considerations
-
Sample Solvent: If possible, dissolve your sample in the initial mobile phase. If using a stronger solvent like DMSO, inject the smallest possible volume.
-
Column Type: If peak tailing persists, consider using a column with a different stationary phase.
-
End-capped columns: These have fewer free silanol groups.
-
Polar-embedded columns: These can provide alternative selectivity and improved peak shape for polar compounds.
-
Phenyl-hexyl columns: These have been used successfully for the analysis of other nitrofurans.
-
Experimental Protocol: pH Scouting to Reduce Peak Tailing
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic solvent composition but varying pH. For example:
-
Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase A2: 10 mM Ammonium Acetate, pH 4.5
-
Mobile Phase A3: 10 mM Ammonium Bicarbonate, pH 7.0 (use a pH-stable column)
-
-
Prepare Nifuraldezone Standard: Prepare a stock solution of Nifuraldezone in a suitable solvent (e.g., methanol or acetonitrile) and dilute it to a working concentration with each of the initial mobile phase compositions to be tested.
-
Equilibrate the Column: Equilibrate the HPLC column with the first mobile phase condition for at least 20 column volumes.
-
Inject and Analyze: Inject the corresponding Nifuraldezone standard and record the chromatogram.
-
Repeat for Each pH: Repeat steps 3 and 4 for each of the prepared mobile phases.
-
Evaluate Peak Shape: Compare the peak tailing factor for each condition. The tailing factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. A value closer to 1 indicates a more symmetrical peak.
Issue: Peak Fronting for Nifuraldezone
Peak fronting is often caused by sample overload or issues with the sample solvent.
Step 1: Reduce Sample Concentration
-
Prepare a dilution series of your Nifuraldezone sample (e.g., 1:2, 1:5, 1:10) and inject each dilution. If the peak shape improves with lower concentrations, you are likely experiencing mass overload.
Step 2: Evaluate Sample Solvent
-
If your sample is dissolved in a solvent stronger than your mobile phase (e.g., 100% acetonitrile or DMSO when the initial mobile phase is highly aqueous), this can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample and keep the injection volume to a minimum.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak shape issues in Nifuraldezone chromatography.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
dealing with co-eluting interferences in nitrofuran analysis
Welcome to the technical support center for nitrofuran analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of nitrofuran metabolites.
Troubleshooting Guide: Co-eluting Interferences
Co-eluting interferences, often manifesting as matrix effects, can significantly impact the accuracy and precision of nitrofuran analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a systematic approach to identifying and mitigating these issues.
Problem: Poor peak shape, unexpected peaks, or signal suppression/enhancement in your chromatogram.
This is a common indication of co-eluting interferences from the sample matrix.
Troubleshooting Workflow:
Technical Support Center: Optimizing MS/MS Parameters for Nifuraldezone-15N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Nifuraldezone, utilizing its stable isotope-labeled internal standard, Nifuraldezone-15N3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation procedure for Nifuraldezone analysis in animal tissues?
A1: Due to the rapid metabolism of Nifuraldezone, its residues are typically present in tissues as protein-bound metabolites. Therefore, a crucial step in the sample preparation is the release of these bound metabolites through acid hydrolysis. This is concurrently performed with a derivatization step using 2-nitrobenzaldehyde (B1664092) (2-NBA). This derivatization is essential to improve the chromatographic retention and ionization efficiency of the metabolite, making it suitable for LC-MS/MS analysis.
Q2: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary?
A2: The metabolite of Nifuraldezone, like other nitrofuran metabolites, is a small, polar molecule that exhibits poor ionization in the mass spectrometer source. Derivatization with 2-NBA adds a larger, less polar nitrophenyl group to the metabolite. This chemical modification increases the molecular weight of the analyte and improves its chromatographic behavior and ionization response, leading to enhanced sensitivity and specificity of the LC-MS/MS method.
Q3: What are the expected precursor and product ions for the 2-NBA derivative of the Nifuraldezone metabolite and its 15N3-labeled internal standard?
A3: The Multiple Reaction Monitoring (MRM) transitions for the 2-NBA derivative of the Nifuraldezone metabolite (NPOAH) and its isotopically labeled internal standard are summarized in the table below. These values are critical for setting up the MS/MS method for quantification and confirmation.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement and affect the accuracy of quantification, are a common challenge in bioanalysis. To mitigate these effects, several strategies can be employed:
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction during quantification.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for Nifuraldezone Metabolite | Incomplete hydrolysis or derivatization. | - Ensure the acidic hydrolysis conditions (time, temperature, and acid concentration) are optimal. - Verify the concentration and purity of the 2-NBA derivatizing agent. - Check the pH of the reaction mixture. |
| Poor extraction recovery. | - Optimize the liquid-liquid or solid-phase extraction procedure. - Ensure the correct solvent polarity and volume are used for extraction. | |
| Suboptimal MS/MS parameters. | - Confirm that the correct MRM transitions, collision energies, and cone/declustering potentials are being used (refer to the table below). - Perform a direct infusion of a standard solution to optimize these parameters on your specific instrument. | |
| High Background Noise | Contaminated LC system or solvents. | - Flush the LC system with an appropriate cleaning solution. - Use high-purity, LC-MS grade solvents and additives. |
| Matrix interferences. | - Improve sample cleanup to remove more matrix components. - Adjust the chromatographic gradient to better separate the analyte from interferences. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate injection solvent. | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column degradation. | - Replace the analytical column if it has been used extensively or exposed to harsh conditions. | |
| Secondary interactions with the stationary phase. | - Adjust the mobile phase pH or organic modifier to minimize secondary interactions. | |
| Inconsistent Internal Standard Response | Inaccurate spiking of the internal standard. | - Ensure precise and consistent addition of the this compound internal standard to all samples and standards. |
| Degradation of the internal standard. | - Check the stability of the internal standard solution. Prepare fresh solutions if necessary. | |
| Co-eluting interference affecting the internal standard. | - Investigate for any interferences at the retention time of the internal standard using a blank matrix injection. Adjust chromatography if needed. |
Experimental Protocols
Optimized MS/MS Parameters for Nifuraldezone-2-NBA Derivative and its Internal Standard
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of the 2-nitrobenzaldehyde (2-NBA) derivative of the Nifuraldezone metabolite (NPOAH) and its 15N3-labeled internal standard. These parameters are based on the findings from the validated LC-MS/MS method by Regan et al. (2022).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| NPOAH | 360.0 | 134.1 | 100 | 25 | 15 |
| 178.1 | 100 | 20 | 15 | ||
| NPOAH-15N3 | 363.0 | 134.1 | 100 | 25 | 15 |
| 181.1 | 100 | 20 | 15 |
The bolded product ion is typically used for quantification, while the second is used for confirmation.
Sample Preparation Workflow
The following diagram illustrates a typical workflow for the analysis of Nifuraldezone in tissue samples.
Logical Relationship for Troubleshooting
This diagram outlines the logical steps to follow when troubleshooting common issues in the LC-MS/MS analysis of Nifuraldezone.
addressing low recovery of Nifuraldezone from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of Nifuraldezone from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of Nifuraldezone from complex matrices?
Low recovery of Nifuraldezone is often linked to its rapid in vivo metabolism. The parent drug has a short half-life, quickly forming stable, protein-bound metabolites that act as the analytical marker residues. Challenges in recovering these metabolites arise from:
-
Inefficient Hydrolysis: The covalent bonds between the Nifuraldezone metabolite and tissue proteins must be effectively cleaved. Incomplete hydrolysis is a major source of low recovery.
-
Suboptimal Derivatization: Derivatization is crucial for creating a stable, detectable molecule with favorable chromatographic and mass spectrometric properties. Incomplete reactions or degradation of the derivative can significantly lower recovery.
-
Matrix Effects: Complex matrices like animal tissue, eggs, and honey contain endogenous substances (e.g., fats, proteins) that can interfere with extraction and cause ion suppression or enhancement during LC-MS/MS analysis.
-
Poor Extraction/Cleanup: The chosen extraction and cleanup method may not be suitable for the specific matrix, leading to loss of the analyte or insufficient removal of interfering compounds.
Q2: How does derivatization impact the analysis of Nifuraldezone?
Derivatization is a critical step in the analytical workflow for Nifuraldezone and other nitrofurans. Since the parent drugs are metabolized quickly, analysis focuses on their tissue-bound metabolites. These metabolites are released through acid hydrolysis and then reacted with a derivatizing agent, typically 2-nitrobenzaldehyde (B1664092) (2-NBA), to form a more stable and easily detectable nitrophenyl derivative.
This process is essential because:
-
It enhances the molecular weight, moving the analyte out of the low-mass region where background noise can be high.
-
It improves ionization efficiency for better sensitivity in LC-MS/MS.
-
It creates a derivative with better chromatographic properties, leading to improved peak shape and separation.
Some methods have explored using alternative derivatizing agents like 5-nitro-2-furaldehyde (B57684) (5-NFA) or microwave-assisted derivatization to reduce reaction times from the conventional 16-hour overnight incubation to as little as 20 minutes.
Q3: Which sample preparation techniques are most effective for Nifuraldezone analysis?
The choice of sample preparation technique is critical and matrix-dependent. Two highly effective and commonly used methods are:
-
Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully adapted for nitrofuran metabolite analysis in animal tissues. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step (dispersive solid-phase extraction) to remove interferences.
-
Solid-Phase Extraction (SPE): SPE is a robust cleanup technique used after hydrolysis and derivatization. It effectively removes matrix components that can interfere with LC-MS/MS analysis. Polymeric SPE cartridges are often used for the cleanup of nitrofuran metabolite derivatives.
For some matrices, a simple liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) may be sufficient, although it may result in less clean extracts compared to SPE.
Q4: My LC-MS/MS signal is weak and inconsistent. What should I troubleshoot?
Weak or inconsistent signals can stem from several factors throughout the analytical process:
-
Sample Preparation: Re-evaluate your extraction and cleanup efficiency. See Q3 and the protocols below. Inadequate removal of matrix components can cause significant ion suppression.
-
Derivatization: Ensure the pH is correct and that the derivatizing agent is fresh and added in the proper concentration. The reaction time and temperature are also critical parameters.
-
Chromatography: Check for poor peak shape, retention time shifts, or co-elution with interfering compounds. Optimizing the mobile phase, gradient, and column chemistry (e.g., using a phenyl-hexyl column) can improve separation and sensitivity.
-
Mass Spectrometry Source Conditions: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific derivatized analyte.
-
Analyte Stability: Ensure that the derivatized analyte is stable in the final extract solution prior to injection.
Troubleshooting Low Recovery: A Logical Approach
This diagram outlines a step-by-step process for diagnosing and resolving low recovery issues.
Caption: A workflow for troubleshooting low Nifuraldezone recovery.
Data on Analytical Method Performance
The following table summarizes recovery and performance data from validated methods for nitrofuran metabolites in various complex matrices.
| Matrix | Analytical Method | Key Technique(s) | Recovery / Accuracy | LOQ (µg/kg) | Reference |
| Honey | LC-MS/MS | Magnetic SPE (MSPE) | >85% | 0.3 - 1.0 | |
| Animal Tissue | UHPLC-MS/MS | VA-LLE, SPE | Accuracy: 83–120% | N/A | |
| Meat | LC-MS/MS | Microwave Derivatization, QuEChERS | N/A | N/A | |
| Various | UHPLC-MS/MS | SPE | Apparent Recoveries: 88.9%–107.3% | N/A |
Experimental Protocols
Protocol 1: Modified QuEChERS for Nifuraldezone Metabolite in Animal Tissue
This protocol is adapted from methods using a rapid microwave-assisted derivatization followed by a QuEChERS extraction.
-
Homogenization: Homogenize the tissue sample (e.g., muscle, kidney) to a uniform consistency. If necessary, use cryogenic grinding to prevent analyte degradation.
-
Sample Weighing: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydrolysis & Derivatization (Microwave Method):
-
Add internal standards.
-
Add 10 mL of 0.2 M HCl and 240 µL of 10 mg/mL 2-nitrobenzaldehyde (2-NBA) in methanol.
-
Vortex for 30 seconds.
-
Cap the tube securely and place it in a microwave unit for a rapid derivatization (e.g., 2 hours, specific time and power must be optimized).
-
Allow the sample to cool to room temperature.
-
-
pH Adjustment: Neutralize the sample by adding a buffer solution to achieve a pH of approximately 7.0.
-
QuEChERS Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride).
-
Shake vigorously for 1 minute and centrifuge at >4,000 x g for 10 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., PSA and C18) to remove fats and other interferences.
-
Vortex for 1 minute and centrifuge.
-
-
Final Extract Preparation:
-
Take the final supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol describes a general SPE cleanup procedure following hydrolysis and derivatization.
-
Sample Preparation: Begin with the cooled, pH-adjusted sample supernatant after the hydrolysis/derivatization step.
-
Cartridge Conditioning:
-
Place a polymeric SPE cartridge (e.g., SDB-L) on a vacuum manifold.
-
Condition the cartridge sequentially with 3 mL of ethyl acetate, 3 mL of methanol, and 5 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Wash with 5 mL of hexane (B92381) to remove non-polar interferences like lipids.
-
-
Elution: Elute the derivatized analytes with an appropriate volume of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at approximately 40°C and reconstitute the residue in the mobile phase for analysis.
Protocol 3: General LC-MS/MS Parameters
These are starting parameters for the detection of derivatized nitrofuran metabolites. Optimization for your specific instrument is required.
-
Column: Phenyl-Hexyl or C18 column (e.g., 100 mm x 2.1 mm, <3 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water:Methanol (90:10).
-
Mobile Phase B: 5 mM Ammonium Formate in Water:Methanol (10:90).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A typical gradient would start at high %A, ramp down to a low %A to elute analytes, hold, and then return to initial conditions for re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes, as different derivatives may ionize differently.
-
Detection: Multiple Reaction Monitoring (MRM). At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte.
-
Source Temperature: ~650°C.
-
Ion Spray Voltage: +/- 1400 V.
Visualizing the Analytical Pathway
This diagram illustrates the transformation of Nifuraldezone from its state in the matrix to the final derivatized form ready for analysis.
Caption: Transformation of Nifuraldezone for analysis.
selecting the right LC column for Nifuraldezone separation
Welcome to the technical support center for the chromatographic separation of Nifuraldezone. This resource provides in-depth guidance for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) column and troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting LC column for Nifuraldezone separation?
A1: For the separation of Nifuraldezone, a reversed-phase (RP) C18 column is the most common and recommended starting point. Nifuraldezone is a polar molecule, and C18 columns provide a good balance of hydrophobic retention and selectivity for such compounds. Modern, high-purity, end-capped C18 columns are preferable to minimize peak tailing caused by interactions with residual silanols on the silica (B1680970) surface.
Q2: What are the typical mobile phase compositions for Nifuraldezone analysis?
A2: A typical mobile phase for Nifuraldezone separation consists of a mixture of acetonitrile (B52724) (MeCN) and water. An acidic modifier is usually added to control the ionization of the analyte and improve peak shape. Common choices for the acidic modifier include:
-
Phosphoric acid: for standard UV detection.
-
Formic acid: when the method needs to be compatible with mass spectrometry (MS) detection.
The exact ratio of acetonitrile to water will depend on the specific column and desired retention time and should be optimized during method development.
Q3: What is the significance of mobile phase pH in Nifuraldezone separation?
A3: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like Nifuraldezone. Controlling the pH helps to:
-
Ensure consistent retention times: By maintaining a stable ionization state of the analyte.
-
Improve peak shape: Suppressing the ionization of residual silanols on the column's stationary phase can significantly reduce peak tailing. While an experimentally determined pKa for Nifuraldezone is not readily available in the literature, its chemical structure suggests it has ionizable groups. Therefore, maintaining a consistent and appropriate mobile phase pH is crucial for robust and reproducible separations.
Q4: At what wavelength should I set the UV detector for Nifuraldezone analysis?
A4: Based on data for structurally similar nitrofuran compounds, such as Nitrofurazone, a UV detection wavelength in the range of 364-375 nm is recommended for monitoring the separation of Nifuraldezone. The optimal wavelength should be confirmed by obtaining a UV spectrum of a Nifuraldezone standard in the mobile phase.
Column Selection Guide
Choosing the right stationary phase is crucial for achieving optimal separation. While C18 is a robust starting point, other phases can offer alternative selectivity, which can be beneficial for resolving Nifuraldezone from impurities or metabolites.
Physicochemical Properties of Nifuraldezone
| Property | Value | Significance for Column Selection |
| LogP | -0.671 | The negative LogP value indicates that Nifuraldezone is a polar compound, making it well-suited for reversed-phase chromatography. |
| Molecular Weight | 226.15 g/mol | This is a relatively small molecule, suitable for analysis on standard HPLC columns with 3 µm or 5 µm particle sizes. |
Comparison of Recommended LC Columns
| Stationary Phase | Key Characteristics & Interactions | Best Suited For |
| C18 (Octadecylsilane) | - High hydrophobicity.- Primarily dispersive interactions. | - General-purpose initial method development for Nifuraldezone.- Good retention of a wide range of analytes. |
| C8 (Octylsilane) | - Less hydrophobic than C18.- Shorter retention times compared to C18 for non-polar compounds. | - Faster analysis if retention on a C18 column is too long.- May provide different selectivity for polar analytes. |
| Phenyl-Hexyl | - Alternative selectivity based on π-π interactions with the phenyl rings.- Useful for aromatic and moderately polar compounds. | - Improving the separation of Nifuraldezone from aromatic impurities.- Can provide unique elution orders compared to alkyl phases. |
| Polar-Embedded Phases | - Contain polar groups embedded in the alkyl chain.- Offer enhanced retention for polar compounds and are compatible with highly aqueous mobile phases. | - Improving retention and peak shape of very polar analytes that are poorly retained on traditional C18 columns. |
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of Nifuraldezone.
Problem: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | The primary cause of peak tailing for polar and ionizable compounds. Residual silanol groups on the silica packing interact with the analyte. |
| Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric or formic acid can suppress the ionization of silanols, reducing these interactions. | |
| Solution 2: Use a Modern, End-capped Column: Employ a high-purity silica column that is effectively end-capped to minimize the number of accessible silanol groups. | |
| Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites, but this may not be suitable for all applications, especially MS. | |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. |
| Solution: Reduce the injection volume or dilute the sample. | |
| Column Contamination | Accumulation of strongly retained compounds from the sample matrix on the column inlet. |
| Solution: Use a guard column to protect the analytical column. If the analytical column is contaminated, try flushing it with a strong solvent. |
Problem: Poor Resolution
| Potential Cause | Troubleshooting Steps |
| Inadequate Selectivity | The chosen column and mobile phase do not provide sufficient separation between Nifuraldezone and other components. |
| Solution 1: Change Stationary Phase: If a C18 column does not provide adequate resolution, try a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer different interactions. | |
| Solution 2: Modify Mobile Phase: Adjust the organic solvent (acetonitrile) percentage. A lower percentage will generally increase retention and may improve resolution. You can also try a different organic modifier like methanol, which can alter selectivity. | |
| Low Column Efficiency | The column may be old or damaged, leading to broad peaks. |
| Solution: Replace the column with a new one of the same type. Ensure proper system connections to minimize extra-column volume. |
Experimental Protocols
Standard HPLC Method for Nifuraldezone Analysis
This protocol provides a starting point for the analysis of Nifuraldezone.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute Nifuraldezone. A typical starting point could be 95% A, holding for 1 minute, then ramping to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 370 nm.
-
Sample Preparation: Dissolve the Nifuraldezone standard or sample in the initial mobile phase composition.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Nifuraldezone.
Caption: A decision tree for troubleshooting peak tailing in Nifuraldezone analysis.
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Nifuraldezone Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for veterinary drug residues like Nifuraldezone is paramount. This guide provides a framework for understanding and conducting an inter-laboratory comparison of Nifuraldezone analysis, offering insights into method performance and experimental protocols.
Nifuraldezone is a nitrofuran antibiotic, and its use in food-producing animals is banned in many jurisdictions due to potential carcinogenic and mutagenic effects. Regulatory monitoring often targets the tissue-bound metabolites of nitrofurans as marker residues. For Nifuraldezone, the corresponding metabolite is oxamichydrazide (OXZ). The analysis of these residues is critical for food safety and requires robust and reliable analytical methods.
Comparative Performance of Analytical Methods
While a direct, publicly available inter-laboratory comparison study specifically for Nifuraldezone is not readily found, numerous studies have developed and validated analytical methods for its detection, often as part of a broader multi-residue analysis of nitrofurans. The performance of these methods, primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a basis for comparison. Key performance indicators include the decision limit (CCα), recovery rates, and precision (repeatability).
The decision limit, CCα, is a critical parameter in the context of banned substances, representing the concentration at which it can be decided with a statistical certainty of α (typically 5%) that the identified analyte is truly present.
Below is a summary of quantitative data from published studies, showcasing the performance of different LC-MS/MS methods for the analysis of Nifuraldezone's metabolite.
| Study/Method | Matrix | Analyte (Metabolite) | Decision Limit (CCα) (µg/kg) | Recovery (%) | Repeatability (RSDr %) |
| Regan et al. (2022) Rapid LC-MS/MS with microwave-assisted derivatization and QuEChERS extraction. | Animal Tissue | OXZ | 0.013 - 0.200 | Not explicitly stated for OXZ | Not explicitly stated for OXZ |
| Moragues et al. (2024) UHPLC-MS/MS with vortex-assisted liquid-liquid extraction and solid-phase extraction. | Animal Tissues and Eggs | OXZ | 0.27 - 0.35 | 83 - 120 | 1.7 - 19.9 |
| Development of an immunoassay (icELISA) for direct screening without derivatization. | Chicken | OXZ | 0.11 (Limit of Detection) | 80.4 - 91.3 | < 9.0 (Coefficient of Variation) |
Experimental Protocols
A typical confirmatory analysis of Nifuraldezone residues in food matrices involves several key steps, from sample preparation to instrumental analysis. The following is a generalized protocol based on established LC-MS/MS methodologies.
Sample Preparation
The goal of sample preparation is to extract the protein-bound metabolites of Nifuraldezone from the sample matrix and convert them into a form suitable for LC-MS/MS analysis.
-
Homogenization: A representative sample (e.g., 1 gram of animal tissue) is homogenized.
-
Hydrolysis and Derivatization: The homogenized sample is subjected to acidic hydrolysis to release the protein-bound metabolites. This is followed by a derivatization step, typically with 2-nitrobenzaldehyde (B1664092) (2-NBA), to form a stable derivative (NPOXZ) that is more amenable to chromatographic separation and detection. This reaction can be performed overnight in a water bath or accelerated using microwave assistance.
-
Extraction: The derivatized analyte is extracted from the aqueous phase using an organic solvent, often ethyl acetate. Techniques like vortex-assisted liquid-liquid extraction (VA-LLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.
-
Clean-up: The extract is then purified to remove matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is a frequently used clean-up technique.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 or phenyl-hexyl analytical column is typically used to separate the derivatized analyte from other compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for the derivatized Nifuraldezone metabolite.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, also known as a proficiency test (PT), is a crucial component of quality assurance for laboratories. It allows for the evaluation of a laboratory's performance against that of its peers and a reference value.
Workflow of an Inter-Laboratory Comparison for Nifuraldezone Analysis.
This guide provides a foundational understanding for comparing and evaluating the analysis of Nifuraldezone. By utilizing robust and validated analytical methods and participating in inter-laboratory comparisons, researchers and scientists can ensure the reliability and accuracy of their data, which is essential for both regulatory compliance and public health protection.
A Researcher's Guide to Selecting Internal Standards: ¹⁵N-Labeled vs. Deuterated Analogs for LC-MS/MS Analysis
An Objective Comparison for Enhanced Quantitative Accuracy in Drug Metabolite Analysis
For researchers and scientists engaged in drug development and bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are the gold standard, offering physicochemical properties nearly identical to the analyte of interest. This guide provides an objective comparison between two common types of SILs: nitrogen-15 (B135050) (¹⁵N)-labeled standards, exemplified by a hypothetical Nifuraldezone-¹⁵N₃, and deuterium (B1214612) (²H)-labeled standards.
Nifuraldezone, a nitrofuran antibiotic, serves as a relevant case study. Its use is banned in many regions for food-producing animals, necessitating sensitive and accurate detection of its tissue-bound metabolites. The principles discussed here are broadly applicable to the quantification of other small molecule drug metabolites.
Comparative Analysis: ¹⁵N-Labeled vs. Deuterated Standards
The ideal internal standard co-elutes with the analyte and exhibits the same behavior during sample extraction, derivatization, and ionization, thereby compensating for matrix effects and other sources of experimental variability. While both ¹⁵N and deuterated standards aim to achieve this, they possess distinct characteristics that can influence assay performance.
Table 1: Performance Comparison of ¹⁵N-Labeled vs. Deuterated Internal Standards
| Feature | ¹⁵N-Labeled Standards (e.g., Nifuraldezone-¹⁵N₃) | Deuterated (²H) Standards | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with the unlabeled analyte. | Good to Moderate: May exhibit slight retention time shifts (isotopic effect), often eluting earlier than the analyte in reversed-phase LC. | The relative mass difference between ¹⁵N and ¹⁴N is smaller than between ²H and ¹H, minimizing chromatographic isotope effects. Deuterium substitution can alter the molecule's acidity and lipophilicity, leading to separation. |
| Label Stability | High: ¹⁵N labels are incorporated into the molecular backbone and are not susceptible to back-exchange. | Variable: Deuterium atoms on heteroatoms or activated carbons can be susceptible to H/D back-exchange in certain pH or solvent conditions. | ¹⁵N atoms are integral to the core structure (e.g., nitro group, rings). Deuterium labels in non-exchangeable positions offer good stability. |
| Mass Shift | Adequate: Provides a mass shift of +1 amu per ¹⁵N atom. A +3 shift for ¹⁵N₃ is generally sufficient to avoid isotopic crosstalk. | Flexible: Can provide a larger mass shift depending on the number of deuterium atoms incorporated. A shift of ≥3 amu is recommended. | A sufficient mass difference is crucial to prevent overlap with the natural isotope peaks (M+1, M+2) of the analyte. |
| Matrix Effect Compensation | Excellent: Due to identical retention times and chemical properties, it experiences the same matrix-induced ion suppression or enhancement as the analyte. | Potentially Compromised: If chromatographic separation occurs, the analyte and internal standard can elute into regions with different levels of matrix effects, leading to inaccurate quantification. | Differential matrix effects are a known issue when the analyte and its deuterated standard do not perfectly co-elute. |
| Synthesis & Cost | Often More Complex/Expensive: Synthesis can be more challenging due to the limited availability of ¹⁵N-labeled starting materials. | Generally More Accessible/Cheaper: Deuterated starting materials and reagents are more widely available and less expensive. | The cost-effectiveness of deuterated standards is a primary reason for their widespread use, especially in initial assay development. |
| Purity | High Isotopic Purity: Synthesis methods often lead to high levels of isotopic incorporation. | Variable Isotopic Purity: Can sometimes contain a higher percentage of the unlabeled analyte, which must be accounted for to ensure accuracy. | The presence of unlabeled analyte in the internal standard can lead to artificially inflated concentration measurements. |
Experimental Protocols: A Representative Workflow
The following protocol outlines a typical LC-MS/MS method for the determination of nitrofuran metabolites, such as the metabolite of Nifuraldezone, in a biological matrix (e.g., animal tissue). This procedure involves acid hydrolysis to release bound metabolites, derivatization to improve chromatographic and mass spectrometric properties, and subsequent extraction and analysis.
Protocol: Quantification of Nifuraldezone Metabolite
1. Sample Preparation & Hydrolysis:
-
Weigh 1.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with the internal standard (e.g., 100 µL of 10 ng/mL Nifuraldezone-¹⁵N₃ or deuterated Nifuraldezone metabolite).
-
Add 4 mL of deionized water and 0.5 mL of 1 M HCl.
2. Derivatization:
-
Add 100 µL of 10 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) solution (in DMSO or Methanol). This reagent reacts with the primary amine group of the metabolite.
-
Vortex the mixture for 10-15 seconds.
-
Incubate the samples overnight (approx. 16 hours) at 37°C in a shaking water bath to facilitate both hydrolysis and derivatization.
3. Extraction (Liquid-Liquid Extraction):
-
Cool the samples to room temperature.
-
Neutralize the mixture by adding 5 mL of 0.1 M K₂HPO₄ and approximately 0.4 mL of 1 N NaOH to achieve a pH of ~7.
-
Add 5 mL of ethyl acetate (B1210297), vortex vigorously for 1 minute, and centrifuge (e.g., 10 min at 3400 rpm).
-
Transfer the upper organic (ethyl acetate) layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
4. Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.
-
Reconstitute the dried residue in 1 mL of a suitable mobile phase, such as 50:50 (v/v) methanol (B129727)/water.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter into an autosampler vial for analysis.
5. LC-MS/MS Analysis:
-
LC Column: A C18 or Phenyl-Hexyl column is typically used for separation.
-
Mobile Phase: Gradient elution with water and methanol (or acetonitrile), often with additives like formic acid.
-
MS Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard for confirmation and quantification.
Visualizing Workflows and Decision Logic
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in comprehension and decision-making.
Caption: Analytical workflow for nitrofuran metabolite quantification.
Caption: Decision logic for selecting a stable isotope-labeled internal standard.
Conclusion
The selection between a ¹⁵N-labeled and a deuterated internal standard involves a trade-off between performance and cost. For assays requiring the highest level of accuracy and where chromatographic isotope effects could compromise data integrity, ¹⁵N-labeled standards are the superior choice. They provide near-perfect co-elution and robust stability, ensuring the most reliable compensation for matrix effects.
Conversely, deuterated standards are often more readily available and cost-effective, making them a practical choice for many applications. However, researchers must rigorously validate their performance, paying close attention to potential chromatographic separation from the analyte and the stability of the deuterium labels. Ultimately, the choice must be guided by the specific requirements of the assay, the complexity of the matrix, and the level of quantitative accuracy demanded by the research or regulatory context.
A Head-to-Head Battle: LC-MS vs. ELISA for the Detection of Nifuraldezone
For researchers, scientists, and drug development professionals, the accurate detection of banned antibiotic residues like Nifuraldezone is paramount for ensuring food safety and regulatory compliance. Two of the most common analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of their performance for Nifuraldezone detection, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
The choice between LC-MS and ELISA for Nifuraldezone detection often hinges on a trade-off between sensitivity, specificity, throughput, and cost. While LC-MS is considered the gold standard for confirmation due to its high accuracy and ability to identify specific molecular structures, ELISA offers a rapid and cost-effective screening solution.
| Performance Metric | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | Very High (Confirmatory) | Moderate to High (Screening) |
| Sensitivity (LOD) | 0.013 - 0.200 µg/kg (as CCα) | ~0.1 - 0.2 ppb (µg/kg) |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Low to Moderate |
| Cross-Reactivity | Minimal | Potential for cross-reactivity with structurally similar compounds |
Deep Dive: Performance Data Comparison
The following table summarizes the quantitative performance data for both LC-MS/MS and ELISA in the context of nitrofuran metabolite detection. It is important to note that while specific data for Nifuraldezone ELISA is limited, data from closely related nitrofuran metabolites like AOZ (the metabolite of Furazolidone) provides a reasonable proxy for comparison.
| Parameter | LC-MS/MS (for Nifuraldezone and other Nitrofurans) | ELISA (for Nitrofuran Metabolites like AOZ) |
| Limit of Detection (LOD) / Decision Limit (CCα) | 0.013 - 0.200 µg/kg | 0.1 - 0.2 µg/kg |
| Recovery Rate | 77% - 109% | 75% - 90% |
| Precision (RSD) | < 15% | Data not consistently reported in manufacturer literature |
| Cross-Reactivity | Not applicable (specific identification) | AOZ: 100%, AHD: <0.1% |
Experimental Workflows: A Visual Guide
To better understand the practical differences between these two methodologies, the following diagrams illustrate the typical experimental workflows for LC-MS and ELISA.
Detailed Experimental Protocols
LC-MS/MS Method for Nifuraldezone Detection
This protocol is adapted from a validated method for the analysis of eight bound nitrofuran residues in meat.
1. Sample Preparation:
-
Homogenization: Homogenize 2 g of tissue sample.
-
Hydrolysis and Derivatization: Add 0.1 M HCl and 100 mM 2-nitrobenzaldehyde (B1664092) (NBA) to the sample. Derivatize in a microwave system by ramping to 60°C and holding for 2 hours.
-
Neutralization: Neutralize the sample with trisodium (B8492382) phosphate (B84403) buffer and NaOH to a pH of 6.5-7.5.
-
Extraction: Perform a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
-
Cleanup: The extract is further cleaned up using a dispersive solid-phase extraction (d-SPE) step.
2. UHPLC-MS/MS Conditions:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in 90:10 water:methanol.
-
Mobile Phase B: 5 mM ammonium formate in 10:90 water:methanol.
-
Flow Rate: 0.6 mL/min.
-
Gradient: A detailed gradient program is used to achieve separation over an 11-minute run time.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization. Specific precursor and product ion transitions for the derivatized Nifuraldezone are monitored for quantification and confirmation.
Competitive ELISA Method for Nitrofuran Metabolite Detection
This is a general protocol based on commercially available competitive ELISA kits for nitrofuran metabolites like AOZ.
1. Sample Preparation:
-
Homogenization: Homogenize the tissue sample.
-
Hydrolysis and Derivatization: Add 1 M HCl and 2-Nitrobenzaldehyde solution to the sample and incubate to release the bound metabolite and form the derivative.
-
Extraction: Add ethyl acetate, vortex, and centrifuge. The organic layer is collected.
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a sample dilution buffer.
2. ELISA Procedure:
-
Standard/Sample Addition: Add standards and prepared samples to the wells of the microtiter plate pre-coated with the nitrofuran metabolite antigen.
-
Antibody Addition: Add the specific antibody to each well.
-
Incubation: Incubate the plate, allowing for competitive binding between the metabolite in the sample/standard and the coated antigen for the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Addition: Add an enzyme-conjugated secondary antibody.
-
Incubation and Washing: Incubate and wash the plate again.
-
Substrate Addition: Add a chromogenic substrate. The enzyme converts the substrate, leading to color development.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a microplate reader. The color intensity is inversely proportional to the concentration of the nitrofuran metabolite in the sample.
Conclusion: Choosing the Right Tool for the Job
Both LC-MS and ELISA are powerful tools for the detection of Nifuraldezone and other nitrofuran residues.
-
LC-MS/MS stands out as the definitive confirmatory method, offering unparalleled specificity and sensitivity. It is the method of choice for regulatory enforcement and when unambiguous identification and precise quantification are required.
-
ELISA serves as an excellent screening tool, providing rapid, high-throughput, and cost-effective analysis. It is ideal for routine monitoring of a large number of samples in food processing facilities or as a preliminary step to identify potentially positive samples that would then require LC-MS/MS confirmation.
Ultimately, the selection of the most appropriate method will depend on the specific needs of the laboratory, including the required level of certainty, sample throughput, budget, and available technical expertise. For a comprehensive food safety program, a combination of both techniques is often the most effective approach.
A Researcher's Guide to Quantitative Analysis: The Cost-Benefit of Nifuraldezone-15N3
For researchers and drug development professionals engaged in the quantitative analysis of the antibacterial agent Nifuraldezone, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive cost-benefit analysis of using Nifuraldezone-15N3, a stable isotope-labeled (SIL) internal standard, in comparison to other common alternatives. The use of a SIL, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1]
The Role of Internal Standards in Quantitative Analysis
In quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations that can occur during sample preparation and analysis. These variations can arise from matrix effects, where components in the biological sample interfere with the ionization of the target analyte, and inconsistencies in sample processing. An ideal internal standard closely mimics the chemical and physical properties of the analyte, ensuring that any experimental variability affects both compounds equally.
This compound is an isotopic analog of Nifuraldezone, where three nitrogen atoms (¹⁴N) have been replaced with their heavier, non-radioactive isotope (¹⁵N). This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains virtually identical.[1]
Cost-Benefit Analysis: this compound vs. Alternatives
The decision to use this compound involves a trade-off between cost and the quality of analytical data. The primary alternatives to a SIL are structurally related compounds (analogs) or procedural calibration methods like standard addition.
| Feature | This compound (SIL) | Structural Analog | Standard Addition |
| Accuracy & Precision | Excellent: Co-elutes with the analyte, providing the most effective correction for matrix effects and procedural variability.[1] | Good to Fair: May not perfectly mimic the analyte's behavior, leading to potential inaccuracies. | Good: Can correct for matrix effects but may not account for all procedural errors. |
| Method Development Time | Shorter: Simplifies method development and validation due to its predictable behavior. | Longer: Requires careful selection and validation to ensure it behaves similarly to the analyte. | Longer: Involves more complex sample preparation and data analysis. |
| Cost of Standard | High: Custom synthesis of SILs is expensive. | Low to Moderate: Often commercially available or easier to synthesize. | N/A: No internal standard is purchased. |
| Sample Throughput | High: Straightforward sample processing allows for higher throughput. | High: Similar throughput to SILs after method development. | Low: Requires individual calibration for each sample, significantly reducing throughput. |
| Confidence in Data | Very High: Considered the most robust and reliable method, often required for regulatory submissions. | Moderate: Data may be subject to greater variability and require more rigorous validation. | Moderate: While accurate for individual samples, it can be cumbersome and prone to error in large batches. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Nifuraldezone in Plasma using this compound
This protocol outlines a typical workflow for the quantification of Nifuraldezone in a biological matrix using its stable isotope-labeled internal standard.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Perform a protein precipitation step by adding 300 µL of acetonitrile (B52724).
- Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- LC System: A suitable UHPLC system.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- MRM Transitions:
- Nifuraldezone: [M+H]⁺ → specific product ion
- This compound: [M+H+3]⁺ → corresponding product ion
3. Data Analysis:
- Quantify Nifuraldezone by calculating the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve using standards of known Nifuraldezone concentration spiked with the internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: A typical workflow for bioanalytical sample preparation and analysis.
Caption: How a SIL compensates for analytical variability.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of Nifuraldezone, the use of this compound as an internal standard is highly recommended. While the initial cost of the stable isotope-labeled standard is higher, the long-term benefits of robust and reliable data, simplified method development, and increased confidence in experimental outcomes provide a significant return on investment. In regulated environments, the use of a SIL is often the standard and expected practice. For exploratory or less stringent research, a structural analog may be a viable alternative, provided a thorough validation is performed to understand its limitations.
References
Navigating Nitrofuran Residue Analysis: A Comparative Guide to Regulatory Standards and Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the absence of banned nitrofuran antibiotic residues in food products is a critical aspect of safety and regulatory compliance. This guide provides a comprehensive comparison of global regulatory guidelines and a detailed examination of the predominant analytical methodologies, supported by performance data and experimental protocols.
Nitrofurans, a class of broad-spectrum antibiotics, have been prohibited for use in food-producing animals in many countries, including the European Union and the United States, due to concerns about their carcinogenic potential. Consequently, highly sensitive and specific analytical methods are required to detect their residues, ensuring consumer safety and adherence to international trade standards. Regulatory bodies have established stringent guidelines for the monitoring of these compounds, focusing on their tissue-bound metabolites, which are more stable and persistent.
Regulatory Landscape: A Global Overview
The regulatory framework for nitrofuran residues is stringent, with a zero-tolerance policy in many regions. The European Union, for instance, has established Reference Points for Action (RPAs) for nitrofuran metabolites in food of animal origin. Any confirmed presence of these residues at or above the RPA is considered non-compliant. Similarly, the U.S. Food and Drug Administration (FDA) and the United States Department of Agriculture (USDA) have implemented rigorous monitoring programs and analytical methods to prevent nitrofuran-contaminated products from entering the food supply.
The primary target analytes for nitrofuran residue analysis are the stable metabolites that remain in animal tissues after the parent drug has been metabolized. These include:
-
3-amino-2-oxazolidinone (AOZ) , a metabolite of furazolidone.
-
3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) , a metabolite of furaltadone.
-
1-aminohydantoin (AHD) , a metabolite of nitrofurantoin.
-
Semicarbazide (SEM) , a metabolite of nitrofurazone.
-
3,5-dinitrosalicylic acid hydrazide (DNSH) , a metabolite of nifursol.
Comparative Analysis of Analytical Methodologies
The gold standard for the confirmatory analysis of nitrofuran residues is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to simultaneously detect multiple metabolites. While screening methods like Enzyme-Linked Immunosorbent Assay (ELISA) can be used for rapid screening of a large number of samples, any presumptive positive results must be confirmed by a more robust method like LC-MS/MS.
The following table summarizes the performance characteristics of various LC-MS/MS methods reported in scientific literature and official methods for the analysis of nitrofuran metabolites in different food matrices.
| Analyte | Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD %) |
| AOZ | Shrimp | LC-MS/MS | 0.25 | - | 92-103 | ≤10 |
| AMOZ | Shrimp | LC-MS/MS | 0.25 | - | 92-103 | ≤10 |
| AHD | Shrimp | LC-MS/MS | 0.25 | - | 92-103 | ≤10 |
| SEM | Shrimp | LC-MS/MS | 0.25 | - | 92-103 | ≤10 |
| AOZ | Fish | UPLC-MS/MS | 0.4 | 0.1 | 80.3-119.0 | <10.9 |
| AMOZ | Fish | UPLC-MS/MS | 0.5 | 0.2 | 80.3-119.0 | <10.9 |
| AHD | Fish | UPLC-MS/MS | 0.8-1.0 | 0.4-0.5 | 80.3-119.0 | <10.9 |
| SEM | Fish | UPLC-MS/MS | 0.5 | 0.2 | 80.3-119.0 | <10.9 |
| AOZ | Honey | LC-MS/MS | 0.3-1.0 | 0.1-0.3 | >85 | <15 |
| AMOZ | Honey | LC-MS/MS | 0.3-1.0 | 0.1-0.3 | >85 | <15 |
| AHD | Honey | LC-MS/MS | 0.3-1.0 | 0.1-0.3 | >85 | <15 |
| SEM | Honey | LC-MS/MS | 0.3-1.0 | 0.1-0.3 | >85 | <15 |
| All four metabolites | Poultry, Beef, Pork | LC-MS/MS | - | 0.4 | - | - |
| All four metabolites | Soft-shell turtle powder | LC-MS/MS | - | - | 82.2-108.1 | 1.5-4.8 (repeatability) |
Experimental Protocol: A Consolidated LC-MS/MS Method
The following protocol outlines a typical workflow for the analysis of nitrofuran metabolites in food matrices. This is a generalized procedure, and specific parameters may need to be optimized based on the matrix and available instrumentation.
1. Sample Preparation and Homogenization:
-
Weigh a representative portion of the sample (typically 1-5 grams) into a centrifuge tube.
-
Homogenize the sample, especially for solid tissues, to ensure uniformity.
2. Hydrolysis and Derivatization:
-
Add an acidic solution (e.g., hydrochloric acid) to the sample to release the protein-bound metabolites.
-
Simultaneously, add a derivatizing agent. 2-nitrobenzaldehyde (B1664092) (2-NBA) is traditionally used, which reacts with the metabolites to form stable nitrophenyl derivatives. More recently, 5-nitro-2-furaldehyde (B57684) (5-NFA) has been proposed as an alternative.
-
Incubate the mixture, often overnight at an elevated temperature (e.g., 37°C), to allow for complete hydrolysis and derivatization. Some rapid methods using microwave assistance have been developed to shorten this step.
3. Extraction:
-
Neutralize the acidic solution with a suitable buffer (e.g., potassium phosphate (B84403) dibasic).
-
Perform a liquid-liquid extraction (LLE) using an organic solvent such as ethyl acetate (B1210297) to extract the derivatized metabolites.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
4. Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture, typically compatible with the LC mobile phase.
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the derivatized metabolites using a suitable C18 reversed-phase column with a gradient elution program.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Two or more specific precursor-to-product ion transitions are monitored for each analyte for unambiguous identification and confirmation.
Visualizing the Analytical Workflow
The following diagram illustrates the key stages of a typical experimental workflow for nitrofuran residue analysis.
Caption: Experimental workflow for nitrofuran residue analysis.
Performance Characteristics of Nifuraldezone Detection Methods: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of nitrofuran antibiotics, this guide provides a comparative overview of analytical methods for the detection of nifuraldezone (B1605907), with a focus on the use of its isotopically labeled internal standard, Nifuraldezone-15N3 (in the form of its metabolite marker, OAH-15N3). The following sections detail the performance characteristics, experimental protocols, and logical workflows of modern analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Data
The performance of analytical methods for nifuraldezone is often assessed through the monitoring of its tissue-bound metabolite, oxamic acid hydrazide (OAH). The use of an isotopically labeled internal standard, such as OAH-15N3, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation.[1]
Recent advancements have focused on developing rapid and efficient methods to replace time-consuming traditional approaches.[2][3][4] A key performance indicator is the decision limit (CCα), which represents the concentration at which it can be decided with a statistical certainty of α (typically 5%) that the identified analyte is present.[3][4]
Below is a summary of performance characteristics from a validated rapid LC-MS/MS method compared to traditional approaches.
| Performance Characteristic | Rapid LC-MS/MS Method | Traditional Methods |
| Turnaround Time | 2 days[2][3][4] | 4 days[2][3][4] |
| Sample Preparation | 2-hour microwave-assisted derivatization followed by modified QuEChERS[2][3][4] | 16-hour overnight water bath derivatization with double liquid-liquid extraction[2][3][4] |
| Decision Limit (CCα) | 0.013–0.200 µg kg⁻¹ (for a suite of eight nitrofurans including nifuraldezone's metabolite)[2][3][4] | Not explicitly stated, but generally higher than modern methods |
| Reference Point for Action (RPA) | Method's CCα is well below the current RPA of 0.5 µg kg⁻¹[2][3][4] | N/A |
| Validation Standard | In accordance with 2021/808/EC legislation[2][3][4] | Varies by historical context |
Experimental Protocols
The following sections outline the methodologies for a modern, rapid LC-MS/MS-based approach for the detection of nifuraldezone metabolites.
Sample Preparation and Extraction
The sample preparation process is a critical step for releasing the bound nitrofuran metabolites from tissue samples.
-
Hydrolysis and Derivatization: The conventional overnight derivatization is replaced by a rapid 2-hour microwave-assisted reaction.[2][3][4] This step involves acid hydrolysis to release the protein-bound metabolites and simultaneous derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form stable nitrophenyl derivatives.
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol is employed for sample cleanup.[2][3][4] This typically involves an extraction with an organic solvent followed by a dispersive solid-phase extraction (d-SPE) step to remove interfering matrix components.
Chromatographic and Mass Spectrometric Analysis
The prepared sample extracts are then analyzed by an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.
-
Chromatography: Full chromatographic separation of the nitrofuran metabolites is achieved using a phenyl-hexyl column.[2][3][4] A gradient elution with an optimized mobile phase is used to ensure good peak shape and resolution.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode.[5] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the rapid LC-MS/MS method for nifuraldezone analysis.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
A Comparative Guide to the Quantitative Analysis of Nifuraldezone: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of Nifuraldezone, a nitrofuran antibiotic. The focus is on the performance of the highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, with a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Quantification Methods
The selection of an analytical method for Nifuraldezone quantification is critical and depends on the required sensitivity and the complexity of the sample matrix. While various techniques exist, LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for trace-level detection.
Table 1: Comparison of Validation Parameters for Nifuraldezone Quantification
| Performance Characteristic | LC-MS/MS Method | HPLC-UV Method |
| Accuracy (Trueness) | Bias ≤ 20% | Data not available for Nifuraldezone. Generally considered less accurate for trace analysis due to potential interferences. |
| Precision (Repeatability) | 1.7–19.9% | Data not available for Nifuraldezone. |
| Precision (Reproducibility) | 1.9–25.7% | Data not available for Nifuraldezone. |
| Decision Limit (CCα) | 0.013–0.200 µg/kg | Significantly higher than LC-MS/MS; often around 1 mg/kg for nitrofurans. |
| Linearity (R²) | ≥ 0.98 | Typically ≥ 0.99, but with a much higher quantification range. |
| Specificity | High, based on precursor and product ion monitoring. | Lower, susceptible to interference from matrix components with similar UV absorbance. |
Experimental Protocols
Rapid LC-MS/MS Method for Nifuraldezone in Meat
This method, validated according to 2021/808/EC legislation, offers a significant reduction in analysis time compared to traditional methods.
a) Sample Preparation:
-
Homogenization: Homogenize 2 grams of tissue.
-
Hydrolysis and Derivatization: Add hydrochloric acid and 2-nitrobenzaldehyde. The conventional overnight water bath derivatization is replaced by a rapid 2-hour microwave-assisted reaction.
-
Extraction: Employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
-
Purification: The extract is purified using solid-phase extraction.
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
b) UHPLC-MS/MS Conditions:
-
Chromatographic Separation: Achieved using a phenyl-hexyl column with optimized mobile phase additives and gradient profile.
-
Mass Spectrometry: Operated in both positive and negative ionization modes. The system monitors for one precursor ion and two product ions for each analyte to ensure identification and quantification.
General HPLC-UV Method for Nitrofuran Analysis
a) Sample Preparation:
-
Extraction: Extraction is typically performed using a suitable organic solvent like ethyl acetate (B1210297) under mild alkaline conditions.
-
Purification: The extract is cleaned up using a solid-phase extraction (SPE) column, such as an NH2 column.
-
Derivatization: For enhanced detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) may be necessary to form a chromophore that absorbs strongly in the UV region.
-
Final Preparation: The purified and derivatized sample is dissolved in the mobile phase.
b) HPLC-UV Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used in an isocratic or gradient elution mode.
-
Detection: The UV detector is set to a wavelength where the analyte or its derivative shows maximum absorbance, for instance, 360 nm for DNPH derivatives or around 375 nm for some nitrofurans.
Visualizing the Workflow
To better understand the experimental process, a graphical representation of the LC-MS/MS workflow is provided below.
Caption: Experimental workflow for Nifuraldezone quantification by LC-MS/MS.
Conclusion
For the quantification of Nifuraldezone, the LC-MS/MS method demonstrates superior accuracy, precision, and sensitivity compared to older techniques like HPLC-UV. The development of rapid sample preparation protocols, such as the use of microwave-assisted derivatization and QuEChERS extraction, further enhances the efficiency of the LC-MS/MS approach, making it the gold standard for regulatory and research applications where low detection limits are crucial. While HPLC-UV can be a cost-effective alternative for screening purposes where higher concentrations are expected, its lower sensitivity and specificity limit its applicability for trace residue analysis. The choice of method should, therefore, be guided by the specific analytical requirements of the study.
A Comparative Guide to Internal Standards for Nifuraldezone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nifuraldezone, a nitrofuran antibiotic, is critical in food safety and veterinary medicine due to its potential health risks. The choice of an appropriate internal standard is paramount for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of different internal standards for Nifuraldezone analysis, supported by experimental data, to aid researchers in selecting the most suitable approach for their analytical needs.
Introduction to Internal Standards in Nifuraldezone Analysis
Nifuraldezone is rapidly metabolized in animals, and its tissue-bound metabolite, 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), is often the target analyte for monitoring its illegal use. However, for clarity and relevance to the parent compound, this guide will refer to the analysis of the Nifuraldezone metabolite. The use of an internal standard (IS) is essential to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection. The two main types of internal standards used are isotopically labeled standards and structural analogs.
Isotopically Labeled Internal Standards: These are considered the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, D). This results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard. Because they share the same physicochemical properties, they co-elute chromatographically and experience similar ionization and matrix effects, leading to high accuracy and precision. For Nifuraldezone analysis, an isotopically labeled version of its metabolite, such as AMOZ-d5, is often used.
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but different enough to be chromatographically separated or distinguished by mass spectrometry. They are often more readily available and less expensive than isotopically labeled standards. However, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, which may compromise the accuracy of the results. For the analysis of a related nitrofuran metabolite, furfural (B47365) has been investigated as a novel internal standard.
Performance Comparison of Internal Standards
This section compares the performance of an isotopically labeled internal standard (AMOZ-d5) with a potential structural analog internal standard (Furfural) for the analysis of the Nifuraldezone metabolite. The data is compiled from different studies and presented here for comparative purposes.
| Performance Parameter | Isotopically Labeled IS (AMOZ-d5) | Structural Analog IS (Furfural) |
| Linearity (R²) | >0.99 | >0.999 |
| Recovery (%) | 90-110% (assumed based on typical performance) | 80.8 - 104.4% |
| Precision (RSD) | <15% | <15% |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects |
| Decision Limit (CCα) | 0.013 - 0.200 µg/kg (for a mix of nitrofuran metabolites) | Not Reported |
| Detection Capability (CCβ) | 0.32-0.77 µg/kg (for a mix of nitrofuran metabolites) | Not Reported |
Experimental Protocols
Method 1: Analysis of Nifuraldezone Metabolite using an Isotopically Labeled Internal Standard
This method is adapted from a validated procedure for the analysis of eight nitrofuran metabolites in animal tissue.
1. Sample Preparation (Microwave-Assisted Derivatization and QuEChERS Extraction)
-
Weigh 2 g of homogenized tissue into a 50 mL polypropylene (B1209903) tube.
-
Add internal standard solution (containing AMOZ-d5).
-
Add 5 mL of 0.1 M HCl and 200 µL of 2-nitrobenzaldehyde (B1664092) (2-NBA) in DMSO.
-
Vortex and incubate in a microwave system (e.g., 2 hours).
-
Neutralize the sample with 1 mL of 0.3 M trisodium (B8492382) phosphate (B84403) buffer and approximately 570 µL of 1 M NaOH.
-
Add 10 mL of acetonitrile, vortex, and then add 4 g of MgSO₄ and 1 g of NaCl.
-
Shake vigorously and centrifuge at 3500 rpm for 12 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: Phenyl-hexyl column.
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in 90:10 (v/v) water:methanol (B129727).
-
Mobile Phase B: 5 mM ammonium formate in 10:90 (v/v) water:methanol.
-
Flow Rate: 0.6 mL/min.
-
Gradient: A linear gradient is used to separate the analytes.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions of the derivatized Nifuraldezone metabolite and its isotopically labeled internal standard.
Method 2: Analysis of a Related Nitrofuran Metabolite using a Structural Analog Internal Standard (Furfural)
This method describes the analysis of 5-nitro-2-furaldehyde (B57684) (NF) using furfural as an internal standard and can serve as a basis for developing a method for the Nifuraldezone metabolite.
1. Sample Preparation (Ultrasonic-Assisted Derivatization and Liquid-Liquid Extraction)
-
Weigh 2 g of homogenized shrimp tissue into a 10 mL centrifuge tube.
-
Add the furfural internal standard solution.
-
Add 4 mL of 0.1 M HCl and 100 µL of 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution.
-
Vortex and sonicate for 5 minutes.
-
Add 4 mL of ethyl acetate (B1210297), vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes.
-
Transfer the ethyl acetate layer to a new tube.
-
Repeat the extraction with another 4 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Purify the extract using tandem solid-phase extraction (SPE) cartridges (reverse phase and alumina).
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the final residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
Visualization of Analytical Workflows
A Comparative Guide to Nifuraldezone Extraction Methods for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the efficient extraction and purification of Nifuraldezone are critical steps in both analytical quantification and preparative isolation. This guide provides an objective comparison of common extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable technique for specific applications.
This comparison focuses on four primary extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Microwave-Assisted Extraction (MAE). While much of the available quantitative data pertains to the analysis of nitrofuran metabolites in complex matrices like animal tissues, the principles and comparative performance metrics offer valuable insights for the isolation of Nifuraldezone in a laboratory or developmental setting.
Comparative Data on Extraction Methods
The following table summarizes the performance of different extraction methods based on analytical studies of nitrofuran compounds, including Nifuraldezone. The data primarily reflects recovery rates, which indicate the efficiency of the extraction process in recovering the analyte from a sample matrix.
| Extraction Method | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Simple, low cost, suitable for large volumes. | Can be labor-intensive, may form emulsions, often requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 85 - 110% | High selectivity, cleaner extracts, amenable to automation, reduced solvent consumption compared to LLE. | Higher cost of consumables (cartridges), may require method development for new matrices. |
| QuEChERS | 80 - 115% | Fast, simple, low solvent and reagent consumption, high throughput. | Originally developed for food matrices, may require modification for other sample types. |
| Microwave-Assisted Extraction (MAE) | 90 - 105% | Very fast, significantly reduced solvent consumption, improved extraction efficiency through heating. | Requires specialized equipment, potential for thermal degradation of sensitive compounds if not optimized. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for each of the discussed extraction methods, based on established procedures for nitrofuran analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a generalized procedure for the extraction of nitrofuran metabolites from a liquid sample.
Materials:
-
Sample containing Nifuraldezone
-
Ethyl acetate (B1210297) (or other suitable immiscible organic solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Acidify the aqueous sample containing Nifuraldezone to a pH of approximately 3 using HCl.
-
Transfer the acidified sample to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (top) will contain the Nifuraldezone.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
The combined organic phase can be washed with a basic solution (e.g., dilute NaOH) to remove acidic impurities, followed by a water wash to remove the base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Concentrate the organic extract using a rotary evaporator to obtain the extracted Nifuraldezone.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure using a reversed-phase SPE cartridge.
Materials:
-
Sample containing Nifuraldezone
-
SPE cartridge (e.g., C18 or polymeric)
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the cartridge to dry out.
-
Loading: Load the sample containing Nifuraldezone onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 5 mL of deionized water through the cartridge to wash away any unretained impurities.
-
Elution: Elute the retained Nifuraldezone from the cartridge by passing 5 mL of methanol through it into a collection tube.
-
The collected eluate can then be concentrated or directly analyzed.
QuEChERS Protocol
This is a modified QuEChERS protocol for the extraction of nitrofuran metabolites.
Materials:
-
Sample containing Nifuraldezone
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄
-
Centrifuge and centrifuge tubes
Procedure:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.
-
Shake the d-SPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
The resulting supernatant contains the extracted Nifuraldezone and is ready for analysis or further purification.
Microwave-Assisted Extraction (MAE) Protocol
This protocol describes a general MAE procedure.
Materials:
-
Sample containing Nifuraldezone
-
Extraction solvent (e.g., methanol or acetonitrile)
-
Microwave extraction system with vessels
Procedure:
-
Place a known amount of the sample into a microwave extraction vessel.
-
Add a specific volume of the extraction solvent (e.g., 20 mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: e.g., 80°C
-
Time: e.g., 10 minutes
-
Microwave Power: e.g., 800 W
-
-
Start the extraction program.
-
After the extraction is complete and the vessel has cooled, open the vessel.
-
Filter the extract to remove any solid matrix particles.
-
The filtered extract can then be further processed or analyzed.
Visualization of Experimental Workflows
To better illustrate the logical flow of these extraction processes, the following diagrams are provided in DOT language.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Caption: QuEChERS Extraction Workflow.
Caption: Microwave-Assisted Extraction Workflow.
A Comparative Guide to Analytical Methods for Nifuraldezone Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Nifuraldezone, a nitrofuran antibiotic. The focus is on providing the necessary data and protocols to facilitate the cross-validation of analytical methods in a research and development or quality control setting. The methods compared include a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and, as illustrative alternatives, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a UV-Visible Spectrophotometric method adapted from closely related nitrofuran compounds.
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results across different laboratories or when a new method is introduced to replace an existing one. This process involves a systematic comparison of the performance characteristics of the analytical procedures.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. The following tables summarize the key performance parameters of three distinct analytical techniques for the analysis of nitrofuran compounds, providing a basis for methodological comparison.
Table 1: Performance Characteristics of LC-MS/MS Method for Nifuraldezone
| Parameter | Performance |
| Linearity (Range) | 0.25 - 2.0 µg/kg |
| Correlation Coefficient (r²) | >0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Not explicitly stated, but CCα is low |
| Limit of Quantification (LOQ) | 0.25 µg/kg |
| Decision Limit (CCα) | 0.13 µg/kg |
Data adapted from a validated method for eight nitrofurans, including Nifuraldezone, in meat tissue.
Table 2: Illustrative Performance Characteristics of HPLC-UV Method for a Nitrofuran Analogue (Nitrofurantoin)
| Parameter | Performance |
| Linearity (Range) | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
Data adapted from a validated HPLC-UV method for Nitrofurantoin. This method would require validation for Nifuraldezone.
Table 3: Illustrative Performance Characteristics of UV-Visible Spectrophotometric Method for a Nitrofuran Analogue (Nitrofurantoin)
| Parameter | Performance |
| Linearity (Range) | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.47 µg/mL |
| Limit of Quantification (LOQ) | 1.42 µg/mL |
Data adapted from a validated UV-Visible spectrophotometric method for Nitrofurantoin. This method would require validation for Nifuraldezone.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods.
LC-MS/MS Method for Nifuraldezone
This method is highly sensitive and specific, making it suitable for trace-level quantification in complex matrices.
a) Sample Preparation (Microwave-Assisted Derivatization)
-
Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add internal standards and 5 mL of 0.1 M HCl.
-
Add 500 µL of 5 mM 2-nitrobenzaldehyde (B1664092) (NPA) in DMSO.
-
Vortex for 1 minute and incubate in a microwave unit at 90°C for 2 hours for derivatization.
-
Allow the sample to cool to room temperature.
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b) Chromatographic and Mass Spectrometric Conditions
-
LC System: UHPLC system
-
Column: Phenyl-hexyl column
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for Nifuraldezone and its derivatized form.
Illustrative HPLC-UV Method (Adapted from Nitrofurantoin)
This method offers a balance between performance and accessibility, suitable for routine quality control.
a) Sample Preparation
-
Weigh and finely powder a representative sample of the pharmaceutical formulation.
-
Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution to a suitable concentration within the linear range of the method.
b) Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 88:12 v/v), with the pH adjusted to a specific value (e.g., pH 5.0).
-
Flow Rate: 1.6 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
Illustrative UV-Visible Spectrophotometric Method (Adapted from Nitrofurantoin)
This is a simpler and more cost-effective method, suitable for the analysis of bulk drug and simple formulations.
a) Sample Preparation
-
Accurately weigh 10 mg of the bulk drug or an equivalent amount of powdered formulation and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of Dimethylformamide and Methanol). This will be the stock solution.
-
Prepare a series of standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 2-10 µg/mL).
b) Spectrophotometric Measurement
-
Spectrophotometer: A UV-Visible spectrophotometer.
-
Solvent: The same solvent used for sample preparation.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution over the UV-Visible range. For a nitrofuran analogue, this was found to be 369.6 nm.
-
Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax against a solvent blank.
-
Quantification: Calculate the concentration of the analyte in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential for its effective implementation. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
A Comparative Guide to Proficiency Testing for Nitrofuran Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of proficiency testing (PT) schemes available for the analysis of nitrofuran metabolites. It provides a detailed overview of the methodologies employed, presents supporting experimental data from a representative proficiency test, and outlines the programs offered by major providers. This information is intended to assist laboratories in selecting the most appropriate PT scheme to ensure the quality and accuracy of their analytical results.
Overview of Proficiency Testing for Nitrofuran Analysis
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects. Regulatory bodies worldwide monitor for the presence of nitrofuran residues in food products to ensure consumer safety. Proficiency testing is a critical component of a laboratory's quality assurance system, providing an external evaluation of their analytical performance. Participation in PT schemes allows laboratories to compare their results with those of other laboratories, identify potential analytical problems, and demonstrate the reliability of their data.
Major providers of proficiency testing for nitrofuran analysis include Fapas , Bipea , and the European Union Reference Laboratory (EURL) . These organizations offer a variety of PT schemes covering different food matrices and nitrofuran metabolites.
Comparison of Available Proficiency Testing Schemes
The following table summarizes the nitrofuran proficiency testing schemes offered by major providers. While direct quantitative comparison of performance across providers is limited due to the proprietary nature of PT reports, this table provides an overview of the available options.
| Provider | Matrices Offered | Target Analytes (Metabolites) |
| Fapas | Fish muscle, Prawns, Honey, Chicken Eggs | AMOZ, AOZ, AHD, SEM, and others. |
| Bipea | Animal feed | Nitrofurans and their metabolites. |
| EURL | Honey, Swine gut, Turkey muscle, Casings | Nitrofuran metabolites. |
Case Study: Proficiency Test for Nitrofuran Metabolites in Shrimp
To provide a detailed example of the data and evaluation involved in a proficiency test for nitrofuran analysis, this section presents data from a published study on the determination of nitrofuran metabolites in shrimp tissue. In this study, 20 laboratories analyzed eight blind samples, including three blank and five contaminated samples.
Assigned Values and Standard Deviations
The assigned values for the concentration of nitrofuran metabolites in the contaminated samples were determined by consensus of the participating laboratories. The following table summarizes the assigned values and their standard deviations.
| Material | Analyte | Assigned Value (µg/kg) | Standard Deviation (µg/kg) |
| Mat 4 | AOZ | 1.25 | 0.25 |
| Mat 5 | AOZ | 2.50 | 0.44 |
| Mat 6 | AOZ | 0.63 | 0.14 |
| Mat 7 | SEM | 3.14 | 0.60 |
AOZ: 3-amino-2-oxazolidinone; SEM: Semicarbazide
Laboratory Performance Evaluation (z-scores)
Laboratory performance was evaluated using z-scores, which indicate how many standard deviations an individual laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory. The following table presents a selection of z-scores from the proficiency test for the analysis of AOZ in one of the shrimp samples (Mat 4).
| Laboratory Code | Reported Value (µg/kg) | z-score |
| 1 | 1.18 | -0.28 |
| 2 | 1.35 | 0.40 |
| 3 | 1.00 | -1.00 |
| 4 | 1.58 | 1.32 |
| 5 | 0.88 | -1.48 |
| 6 | 1.22 | -0.12 |
| 7 | 1.40 | 0.60 |
| 8 | 1.10 | -0.60 |
| 9 | 1.30 | 0.20 |
| 10 | 1.65 | 1.60 |
| 11 | 0.75 | -2.00 |
| 12 | 1.95 | 2.80 |
| 13 | 1.25 | 0.00 |
| 14 | 1.38 | 0.52 |
| 15 | 1.05 | -0.80 |
| 16 | 1.45 | 0.80 |
| 17 | 0.95 | -1.20 |
| 18 | 1.50 | 1.00 |
| 19 | 1.15 | -0.40 |
| 20 | 1.28 | 0.12 |
Experimental Protocol: Analysis of Nitrofuran Metabolites by LC-MS/MS
The following is a detailed protocol for the analysis of nitrofuran metabolites in food matrices, based on established methods. This method involves acid hydrolysis to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (B1664092) and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Homogenization
-
Weigh 1 g (± 0.1 g) of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Hydrolysis and Derivatization
-
Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde in DMSO to the sample tube.
-
Vortex the tube for approximately 10 seconds.
-
Incubate the sample at 35-39 °C for at least 16 hours.
3. Extraction
-
After incubation, allow the sample to cool to room temperature.
-
Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 N NaOH, and 5 mL of ethyl acetate (B1210297).
-
Vortex for approximately 10 seconds.
-
Centrifuge for 10 minutes at approximately 3400 rpm at room temperature.
-
Transfer the ethyl acetate (upper) layer to a clean 15 mL polypropylene tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.
4. Evaporation and Reconstitution
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60 °C.
-
Reconstitute the dried residue in 1 mL of a 50:50 (v/v) methanol:water solution.
-
Vortex for 10 seconds.
5. LC-MS/MS Analysis
-
Filter the reconstituted extract through a 0.45 µm nylon syringe filter into an autosampler vial.
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18 (e.g., 100 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Methanol and ammonium (B1175870) acetate buffer (e.g., 45:55)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in nitrofuran analysis and proficiency testing, the following diagrams were created using Graphviz.
Caption: Workflow for the analysis of nitrofuran metabolites in food samples.
Caption: Logical flow of a proficiency testing scheme.
Safety Operating Guide
Proper Disposal of Nifuraldezone-15N3: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Nifuraldezone-15N3, a stable isotope-labeled nitrofuran compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. As this compound is not radioactive, its disposal protocol is dictated by the chemical hazards of the parent compound, Nifuraldezone.
Hazard Identification and Chemical Properties
Nifuraldezone and its isotopically labeled form should be handled as potentially hazardous chemical waste. It is classified as a nitrofuran antibiotic, a class of compounds noted for potential toxicity. All handling and disposal should be conducted in accordance with institutional and local environmental health and safety (EHS) guidelines.
Key Chemical Data for Nifuraldezone:
| Property | Value | Source |
| Chemical Formula | C₇H₆N₄O₅ | PubChem |
| Molecular Weight | 226.15 g/mol | PubChem |
| Appearance | Yellow crystalline powder | DrugFuture |
| Melting Point | 270°C (decomposes) | DrugFuture |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| CAS Number | 3270-71-1 | PubChem |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization of the powder, a dust mask or respirator should be used.
All handling of this compound, particularly in its solid form, should be performed in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste management company. Do not dispose of this compound down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label this compound waste as "Hazardous Chemical Waste" and include the full chemical name.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
For solutions of this compound, collect the liquid waste in a dedicated, sealed, and labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
Decontamination:
-
Decontaminate any surfaces that may have come into contact with this compound using a suitable laboratory detergent and water.
-
Collect the cleaning materials (e.g., paper towels) and dispose of them as solid hazardous waste.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by your institution's EHS or a licensed waste contractor.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's established procedures for chemical waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
Disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste. Improper disposal can lead to environmental contamination and significant legal and financial penalties. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Essential Safety and Logistical Information for Handling Nifuraldezone-15N3
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Nifuraldezone-15N3. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks.
Immediate Safety and Hazard Overview:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: Suspected of causing cancer. California Proposition 65 lists Nitrofurazone as a chemical known to cause cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Target Organ Damage: May cause damage to male reproductive organs through prolonged or repeated exposure.
The 15N isotope is a stable, non-radioactive isotope and does not pose a radiological hazard. However, all handling procedures should be based on the chemical's hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH/CEN approved respirator may be appropriate. | To minimize inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain safety and experimental integrity.
1. Preparation and Pre-Handling:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Review the Safety Data Sheet for the parent compound, Nifuraldezone, before beginning work.
-
Don all required Personal Protective Equipment (PPE).
2. Handling the Compound:
-
Conduct all handling in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE for cleanup.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated labware) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the waste through an approved hazardous waste disposal company.
-
Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.
-
Experimental Workflow and Logic Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
